Bosentan
Beschreibung
This compound is a dual endothelin receptor antagonist marketed under the trade name Tracleer by Actelion Pharmaceuticals. This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure.
This compound anhydrous is an Endothelin Receptor Antagonist. The mechanism of action of this compound anhydrous is as an Endothelin Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2C9 Inducer.
This compound is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). This compound has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.
This compound is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. This compound blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. This compound decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 5 approved and 22 investigational indications. This drug has a black box warning from the FDA.
A sulfonamide and pyrimidine derivative that acts as a dual endothelin receptor antagonist used to manage PULMONARY HYPERTENSION and SYSTEMIC SCLEROSIS.
See also: Macitentan (related); Aprocitentan (related); Zibotentan (related) ... View More ...
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046627 | |
| Record name | Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147536-97-8 | |
| Record name | Bosentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosentan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSENTAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bosentan's Mechanism of Action in Pulmonary Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular and physiological mechanisms through which bosentan exerts its therapeutic effects in the management of pulmonary arterial hypertension (PAH).
Introduction: The Endothelin System in Pulmonary Arterial Hypertension
Pulmonary arterial hypertension is a progressive disorder characterized by abnormally high blood pressure in the pulmonary arteries.[1] A key player in the pathophysiology of PAH is the endothelin (ET) system.[2] The primary isoform implicated is endothelin-1 (ET-1), a potent 21-amino acid peptide produced mainly by vascular endothelial cells.[3][4] In patients with PAH, plasma and lung tissue concentrations of ET-1 are significantly elevated, contributing to the disease's progression.[5]
ET-1 mediates its effects by binding to two distinct G-protein coupled receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB).
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, activation of ETA receptors leads to potent vasoconstriction and smooth muscle cell proliferation.
-
ETB Receptors: These receptors are found on both vascular smooth muscle cells and endothelial cells. On smooth muscle cells, their activation also causes vasoconstriction. Conversely, ETB receptors on endothelial cells mediate the release of vasodilators, such as nitric oxide (NO) and prostacyclin, and are involved in the clearance of circulating ET-1.
In PAH, the pathological effects of ET-1, primarily vasoconstriction and vascular remodeling, are driven by the overstimulation of both ETA and ETB receptors on smooth muscle cells.
Core Mechanism of Action: Dual Endothelin Receptor Antagonism
This compound is an orally active, competitive antagonist of both ETA and ETB receptors, classifying it as a dual endothelin receptor antagonist (ERA). It functions by competitively inhibiting the binding of ET-1 to both receptor subtypes, thereby blocking the downstream signaling cascades that lead to vasoconstriction and cellular proliferation. By preventing these deleterious effects, this compound leads to vasodilation of the pulmonary arteries, a decrease in pulmonary vascular resistance (PVR), and a reduction in pulmonary arterial pressure.
This compound exhibits a slightly higher binding affinity for the ETA receptor compared to the ETB receptor. In vitro assays have shown its relative affinity for ETA to ETB to be approximately 20:1.
Signaling Pathway of Endothelin-1 and Inhibition by this compound
The binding of ET-1 to its receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction and proliferation. This compound competitively blocks this interaction at both ETA and ETB receptors.
Preclinical and In Vitro Data
Receptor Binding Affinity
This compound's affinity for endothelin receptors has been characterized in various in vitro binding assays. These studies are crucial for understanding its potency and selectivity.
| Parameter | ETA Receptor | ETB Receptor | Selectivity (ETA:ETB) | Reference Tissue/System |
| Ki | 4.7 nM | 95 nM | ~20:1 | Recombinant human receptors |
| Kd | 12.5 nM | 1.1 µM | ~88:1 | Human pulmonary artery |
| IC50 | 4.7 nM | - | - | Not specified |
Table 1: Summary of this compound's In Vitro Receptor Binding Affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
A standard method to determine the binding affinity (Ki) of a compound like this compound involves a competitive radioligand binding assay.
-
Cell/Tissue Preparation : Membranes are prepared from cells expressing a high density of ETA or ETB receptors (e.g., human pulmonary artery smooth muscle cells or recombinant cell lines like CHO cells).
-
Radioligand : A radiolabeled endothelin ligand, typically [125I]ET-1, is used.
-
Incubation : The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Separation : The bound radioligand is separated from the free (unbound) radioligand, often by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Clinical Pharmacodynamics and Efficacy
The therapeutic effect of this compound in PAH patients is well-documented through numerous clinical trials. The primary outcomes measured in these trials reflect the drug's mechanism of action, leading to improved hemodynamics and exercise capacity.
Hemodynamic Effects
This compound administration leads to significant improvements in key hemodynamic parameters that are indicative of reduced pulmonary vascular workload.
| Hemodynamic Parameter | This compound Treatment Change | Placebo Change | Treatment Effect (Difference) | Study Reference |
| Pulmonary Vascular Resistance (PVR) | -223 dyn·s·cm-5 | +191 dyn·s·cm-5 | -415 dyn·s·cm-5 | Channick et al., 2001 |
| Mean Pulmonary Arterial Pressure (mPAP) | -6.0 mmHg (WMD) | - | - | Meta-analysis |
| Cardiac Index (CI) | +1.0 L/min/m2 | - | - | Channick et al., 2001 |
| Total Pulmonary Resistance (TPR) | -20.0% (Dose-dependent) | N/A | - | Williamson et al., 2000 |
Table 2: Summary of Hemodynamic Improvements with this compound in PAH Patients. WMD = Weighted Mean Difference.
Functional and Clinical Outcomes
The hemodynamic improvements translate into clinically meaningful benefits for patients, such as enhanced exercise capacity and slower disease progression. The pivotal BREATHE-1 trial provided key evidence for these effects.
| Clinical Outcome | This compound Treatment Change | Placebo Change | Treatment Effect (Difference) | Study Reference |
| 6-Minute Walk Distance (6MWD) | +70 meters | -6 meters | +76 meters | Channick et al., 2001 |
| 6-Minute Walk Distance (6MWD) | +46.19 meters (WMD) | - | - | Meta-analysis |
| Clinical Worsening | Reduced Risk (OR 0.252) | - | - | Meta-analysis |
| WHO Functional Class | Improved | - | - | Channick et al., 2001 |
Table 3: Summary of Clinical and Functional Improvements with this compound in PAH Patients. OR = Odds Ratio.
Experimental Protocol: Right Heart Catheterization
The gold standard for assessing pulmonary hemodynamics is right heart catheterization (RHC). This invasive procedure is essential for diagnosing PAH and quantifying the response to therapy.
-
Catheter Insertion : A thin, flexible tube (Swan-Ganz catheter) is inserted into a large vein (typically the internal jugular, subclavian, or femoral vein).
-
Catheter Advancement : The catheter is advanced through the right atrium and right ventricle and into the pulmonary artery.
-
Pressure Measurements : The catheter's multiple ports allow for direct measurement of pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery (PAP - systolic, diastolic, and mean). The pulmonary capillary wedge pressure (PCWP) is also measured to estimate left atrial pressure.
-
Cardiac Output Measurement : Cardiac output is typically determined using the thermodilution method.
-
Calculation of Parameters : From the measured values, key parameters like Pulmonary Vascular Resistance (PVR) and Cardiac Index (CI) are calculated.
-
PVR = (mPAP - PCWP) / Cardiac Output
-
-
Therapeutic Assessment : RHC is performed at baseline and after a period of treatment (e.g., 16 weeks in clinical trials) to quantify the drug's hemodynamic effect.
Conclusion
This compound's mechanism of action in pulmonary hypertension is centered on its role as a dual antagonist of endothelin receptors ETA and ETB. By blocking the potent vasoconstrictive and proliferative effects of endothelin-1, this compound effectively reduces pulmonary vascular resistance and pressure. This primary mechanism leads to significant and clinically meaningful improvements in cardiopulmonary hemodynamics, exercise capacity, and overall functional status for patients with PAH. The extensive preclinical and clinical data provide a robust foundation for its use as a cornerstone therapy in this patient population.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of randomized controlled trials of this compound for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Bosentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of bosentan, a dual endothelin receptor antagonist pivotal in the treatment of pulmonary arterial hypertension. This document details a prominent synthetic pathway, including experimental protocols for key reactions, and presents a thorough characterization of its physicochemical and spectral properties. The guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug development, and pharmaceutical sciences.
Chemical Properties of this compound
This compound is a sulfonamide derivative belonging to the class of pyrimidines.[1] Its chemical and physical properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | [2][3][4] |
| Chemical Formula | C₂₇H₂₉N₅O₆S | [1] |
| Molecular Weight | 551.61 g/mol | |
| CAS Number | 147536-97-8 | |
| Appearance | White to yellowish powder | |
| Melting Point | 107-110 °C | |
| pKa (Strongest Acidic) | 5.8 | |
| pKa (Strongest Basic) | 0.57 |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Poorly soluble (1.0 mg/100 mL) | |
| Aqueous solution (pH 1.1 and 4.0) | 0.1 mg/100 mL | |
| Aqueous solution (pH 5.0) | 0.2 mg/100 mL | |
| Aqueous solution (pH 7.5) | 43 mg/100 mL | |
| Ethanol | ~11 mg/mL | |
| DMSO | ≥100 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL |
Spectral Data
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.98 (d, J=4.8 Hz, 2H), 8.75 (s, 1H, D₂O exchangeable), 8.39 (d, J=8.8 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H), 7.38 (t, J=7.6 Hz, 1H), 6.84 (m, 3H), 6.53 (t, J=7.6 Hz, 1H), 4.77 (s, 2H), 3.85 (s, 3H), 1.26 (s, 9H). (Interpretation based on provided spectrum) | |
| Infrared (IR) (KBr, cm⁻¹) | 3285 (N-H stretch), 3063 (aromatic C-H stretch), 2963 (aliphatic C-H stretch), 1579 (C=C stretch), 1386 (S=O stretch), 1177 (S=O stretch), 1098 (C-O stretch). | |
| Mass Spectrometry (MS) | m/z: 552.19 [M+H]⁺. Major fragments at m/z 202.07 and 280.08. | |
| UV/Vis | λmax: 215, 267 nm |
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine with 4-tert-butylbenzenesulfonamide, followed by the introduction of the 2-hydroxyethoxy side chain.
Synthetic Scheme
Caption: A two-step synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Intermediate I)
-
Materials:
-
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
-
4-tert-butylbenzenesulfonamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Purified water
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in acetonitrile, add potassium carbonate and stir the mixture for 15 minutes.
-
Add 4-tert-butylbenzenesulfonamide to the reaction mixture.
-
Heat the mixture to 75°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into purified water.
-
Filter the solid product, wash with THF, and dry to obtain the potassium salt of the title compound.
-
Step 2: Synthesis of this compound
-
Materials:
-
Intermediate I (potassium salt)
-
Ethylene glycol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Purified water
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a reaction flask, combine ethylene glycol, acetonitrile, and potassium carbonate and stir for 15 minutes.
-
Raise the temperature of the mixture to 55°C and add the potassium salt of Intermediate I.
-
Reflux the reaction mass at 80-85°C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into purified water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Isolate the precipitated solid by filtration and dry to afford crude this compound.
-
Purification
Crude this compound can be purified by recrystallization from a mixture of ethanol and water to yield this compound monohydrate. Further purification can be achieved through column chromatography on silica gel if necessary.
Mechanism of Action
This compound is a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors. In pulmonary arterial hypertension, elevated levels of ET-1 mediate vasoconstriction and proliferative signaling. By blocking these receptors, this compound leads to vasodilation and a decrease in pulmonary vascular resistance.
Caption: Mechanism of action of this compound.
Experimental Workflow
The general workflow for the synthesis and analysis of this compound is outlined below.
Caption: General experimental workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The presented synthetic route offers a practical approach for its preparation, and the comprehensive physicochemical and spectral data serve as a crucial reference for its characterization. The elucidation of its mechanism of action and a structured experimental workflow further contribute to a thorough understanding of this important pharmaceutical agent. This information is intended to support and facilitate further research and development in the field.
References
- 1. WO2010012637A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple Determination of this compound in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Bosentan's Journey Through Preclinical Models: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of bosentan, a dual endothelin receptor antagonist, in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in animals is fundamental for predicting its behavior in humans and for designing safe and effective clinical trials. This document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes metabolic pathways to serve as a valuable resource for researchers in the field of drug development.
Pharmacokinetic Profiles in Preclinical Species
The pharmacokinetic profile of this compound has been characterized in several preclinical species, revealing significant interspecies differences. The following tables summarize key pharmacokinetic parameters for this compound and its major active metabolite, Ro 48-5033, following oral and intravenous administration in rats, dogs, and rabbits.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Male Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration |
| Cmax | 100 mg/kg by oral gavage[1] | Data not available in searched documents |
| Tmax | Data not available in searched documents | Data not available in searched documents |
| AUC | Data not available in searched documents | Data not available in searched documents |
| Half-life (t½) | Data not available in searched documents | Data not available in searched documents |
| Bioavailability (F%) | Data not available in searched documents | N/A |
| Clearance (CL) | Data not available in searched documents | Data not available in searched documents |
| Volume of Distribution (Vd) | Data not available in searched documents | Data not available in searched documents |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Oral Administration | Intravenous Administration |
| Cmax | Data not available in searched documents | Data not available in searched documents |
| Tmax | Data not available in searched documents | Data not available in searched documents |
| AUC | Data not available in searched documents | Data not available in searched documents |
| Half-life (t½) | Data not available in searched documents | Data not available in searched documents |
| Bioavailability (F%) | ~50%[2][3] | N/A |
| Clearance (CL) | Data not available in searched documents | 1.5 ml/min/kg[4] |
| Volume of Distribution (Vd) | Data not available in searched documents | Data not available in searched documents |
Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Oral Administration | Intravenous Administration |
| Cmax | Data not available in searched documents | Data not available in searched documents |
| Tmax | Data not available in searched documents | Data not available in searched documents |
| AUC | Data not available in searched documents | Data not available in searched documents |
| Half-life (t½) | Data not available in searched documents | Data not available in searched documents |
| Bioavailability (F%) | Data not available in searched documents | N/A |
| Clearance (CL) | Data not available in searched documents | up to 70 ml/min/kg[4] |
| Volume of Distribution (Vd) | Data not available in searched documents | Data not available in searched documents |
Table 4: Pharmacokinetic Parameters of this compound Metabolites in Preclinical Models
| Metabolite | Species | Administration Route | Cmax | Tmax | AUC | Half-life (t½) |
| Ro 48-5033 | Dog | Oral | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents |
| Ro 47-8634 | Rat | Oral | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents |
Metabolism of this compound
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This metabolic process leads to the formation of three main metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056. Of these, Ro 48-5033 is pharmacologically active and contributes to about 20% of the parent drug's effect. The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces.
A novel metabolite, designated as M4, has also been identified as a downstream product of Ro 47-8634 metabolism. The metabolic pathways of this compound are visualized in the following diagram.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic and metabolism studies. This section outlines the typical experimental protocols employed in the evaluation of this compound.
Animal Models
Studies on this compound's pharmacokinetics and metabolism have been conducted in various animal models, including mice, rats, rabbits, and dogs. The choice of species is often guided by similarities in metabolic pathways to humans and practical considerations for experimental procedures.
Drug Administration
For oral administration studies in rodents, this compound is typically administered via oral gavage to ensure accurate dosing.
-
Vehicle: this compound is often suspended in a vehicle such as 5% gum arabic in water. The suspension is prepared fresh daily.
-
Procedure:
-
The animal is weighed to determine the appropriate dosing volume, typically not exceeding 10-20 ml/kg for rats.
-
A gavage needle of appropriate size for the animal is selected.
-
The animal is restrained, and the gavage needle is gently inserted into the esophagus.
-
The this compound suspension is administered slowly.
-
The animal is monitored for any signs of distress post-administration.
-
For intravenous studies, this compound is dissolved in a suitable vehicle and administered via injection or infusion.
-
Vehicle: For intravenous injection, the sodium salt of this compound can be dissolved in water immediately before use.
-
Procedure:
-
The animal is appropriately restrained or anesthetized.
-
A catheter is inserted into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
-
The this compound solution is administered as a bolus injection or a controlled infusion.
-
Blood samples are collected at predetermined time points.
-
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected from a cannulated artery or vein at various time points after drug administration to characterize the plasma concentration-time profile.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, most commonly high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
In Vitro Metabolism Studies (Rat Liver Microsomes)
In vitro metabolism studies using liver microsomes are essential for identifying metabolic pathways and potential drug-drug interactions.
-
Materials:
-
Pooled rat liver microsomes
-
This compound
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
-
Procedure:
-
A reaction mixture containing rat liver microsomes, phosphate buffer, and this compound is prepared.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specified time (e.g., up to 60 minutes).
-
The reaction is terminated by adding a quenching solution, such as cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by HPLC-MS/MS to identify and quantify the metabolites formed.
-
Conclusion
This technical guide provides a detailed overview of the pharmacokinetic and metabolic properties of this compound in preclinical models. The significant interspecies variability in clearance highlights the importance of using multiple animal models in preclinical drug development. The well-defined metabolic pathways, primarily mediated by CYP2C9 and CYP3A4, offer a basis for understanding potential drug-drug interactions. The provided experimental protocols serve as a practical resource for researchers designing and conducting their own studies on this compound or similar compounds. A thorough understanding of these preclinical data is essential for the successful translation of promising drug candidates from the laboratory to the clinic.
References
- 1. This compound, a mixed endothelin receptor antagonist, inhibits superoxide anion-induced pain and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wordpress.p677405.webspaceconfig.de [wordpress.p677405.webspaceconfig.de]
- 3. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new endothelin receptor antagonist: prediction of the systemic plasma clearance in man from combined in vivo and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin Receptor Antagonism by Bosentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bosentan is a potent, orally active dual endothelin (ET) receptor antagonist with a slightly higher affinity for the ETA receptor subtype than the ETB subtype.[1] By competitively inhibiting the binding of endothelin-1 (ET-1) to its receptors, this compound effectively blocks the downstream signaling pathways that lead to vasoconstriction and cellular proliferation. This dual antagonism has established this compound as a cornerstone therapy for pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries.[2][3] This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and methodologies related to the endothelin receptor antagonism of this compound.
Introduction to the Endothelin System and this compound
The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is overexpressed in patients with PAH.[1] ET-1 exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and proliferation.[4] ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.
This compound (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide) is a competitive antagonist of both ETA and ETB receptors. Its therapeutic effect in PAH is primarily attributed to the blockade of ETA receptors, leading to vasodilation and a decrease in pulmonary vascular resistance.
Mechanism of Action: Endothelin Receptor Antagonism
This compound's primary mechanism of action is the competitive inhibition of ET-1 binding to both ETA and ETB receptors. This dual antagonism prevents the activation of downstream signaling cascades responsible for the pathological effects of elevated ET-1 levels in PAH.
Endothelin Signaling Pathway
The binding of ET-1 to its receptors initiates a cascade of intracellular events. ETA receptor activation on smooth muscle cells leads to Gq/11 protein activation, subsequent phospholipase C (PLC) stimulation, and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium, leading to smooth muscle contraction and proliferation. ETB receptor signaling on endothelial cells can lead to the release of vasodilators like nitric oxide (NO) and prostacyclin, while its activation on smooth muscle cells contributes to vasoconstriction.
References
- 1. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-based, treat-to-target therapy in patients with pulmonary arterial hypertension: results from the COMPASS-3 study - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of Bosentan activity
An In-Depth Technical Guide to the In Vitro Characterization of Bosentan's Activity
Introduction
This compound is a dual endothelin (ET) receptor antagonist, utilized primarily in the treatment of pulmonary arterial hypertension (PAH).[1] Its mechanism of action involves the competitive inhibition of endothelin-1 (ET-1), a potent endogenous vasoconstrictor, from binding to its receptors, ETA and ETB.[2][3] Patients with PAH exhibit elevated levels of ET-1, which contributes to vasoconstriction, cellular proliferation, fibrosis, and inflammation.[2][4] this compound addresses these pathological processes by blocking both ETA and ETB receptors, leading to a reduction in pulmonary vascular resistance and an increase in cardiac output. In vitro studies have been crucial in defining its pharmacological profile, demonstrating a higher affinity for the ETA receptor subtype compared to the ETB subtype.
Mechanism of Action: A Signaling Perspective
Endothelin-1 exerts its effects by binding to two distinct G-protein coupled receptor subtypes, ETA and ETB.
-
ETA Receptors: Predominantly located on vascular smooth muscle cells. Their activation by ET-1 leads to potent vasoconstriction and stimulates cellular proliferation and hypertrophy.
-
ETB Receptors: Found on both vascular smooth muscle cells, where they also mediate vasoconstriction, and on endothelial cells. On endothelial cells, ETB receptors play a dual role: they contribute to the clearance of circulating ET-1 and mediate the release of vasodilators such as nitric oxide (NO) and prostacyclin.
This compound acts as a competitive antagonist at both receptor sites, preventing the downstream signaling cascades initiated by ET-1. By blocking ETA receptors, it directly inhibits vasoconstriction and the mitogenic effects on smooth muscle cells. Its blockade of ETB receptors contributes to the overall reduction in ET-1-mediated effects.
Quantitative In Vitro Activity
The affinity and functional antagonism of this compound have been quantified through various in vitro assays. The data consistently show a higher affinity for the ETA receptor.
| Parameter | Receptor | Tissue/Cell Type | Value | Reference |
| Ki (Inhibitor Constant) | ETA | Human Smooth Muscle Cells | 4.7 nM | |
| ETB | Human Placenta | 95 nM | ||
| Kd (Dissociation Constant) | ETA | Human Pulmonary Artery | 12.5 nM | |
| ETB | Human Pulmonary Artery | 1.1 µM | ||
| pA2 (Functional Antagonism) | ETA | Isolated Rat Aorta | 7.2 | |
| ETB | Isolated Rat Trachea | 6.0 | ||
| pKB (Functional Antagonism) | ETA/ETB | Human Pulmonary Artery | 6.28 | |
| ETA/ETB | Human Radial Artery | 6.04 |
Experimental Protocols
The in vitro characterization of this compound involves a tiered approach, beginning with receptor binding assays to determine affinity, followed by functional assays to assess its antagonist activity in a physiological context.
Radioligand Binding Assays
These assays quantify the affinity of this compound for ETA and ETB receptors by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitor constant (Ki) of this compound for ETA and ETB receptors.
-
Materials:
-
Membrane preparations from cells expressing high levels of human ETA receptors (e.g., human pulmonary artery smooth muscle cells) or ETB receptors (e.g., human placenta).
-
Radioligand: [125I]-ET-1.
-
This compound (and other unlabeled competitors).
-
Assay Buffer (e.g., Tris-HCl with MgCl2, and protease inhibitors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
A constant concentration of cell membrane preparation and [125I]-ET-1 are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled ET-1.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Vascular Contraction Assay
This ex vivo assay measures the ability of this compound to inhibit the contractile response induced by ET-1 in isolated blood vessels.
-
Objective: To determine the functional antagonist potency (pA2 or pKB) of this compound.
-
Materials:
-
Isolated tissue rings from sources rich in specific receptors, such as rat aorta (primarily ETA) or human pulmonary/radial arteries (mixed ETA/ETB).
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (agonist).
-
This compound.
-
-
Protocol:
-
Artery ring segments are prepared and mounted in organ baths containing physiological salt solution maintained at 37°C.
-
Tissues are equilibrated under a resting tension and their viability is confirmed (e.g., with potassium chloride).
-
Tissues are pre-incubated with either vehicle or varying concentrations of this compound for a set period (e.g., 30-60 minutes).
-
A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath and recording the isometric force of contraction.
-
The presence of this compound is expected to cause a rightward shift in the ET-1 concentration-response curve.
-
The data are analyzed using Schild regression or Clark plot analysis to calculate the pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.
-
Cellular Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on vascular smooth muscle cells, a key aspect of its therapeutic action in preventing vascular remodeling.
-
Objective: To quantify the inhibition of ET-1-induced proliferation of pulmonary artery smooth muscle cells (PASMCs) by this compound.
-
Materials:
-
Cultured human PASMCs.
-
Cell culture medium (e.g., SMGM) with low serum (e.g., 1% FBS) for synchronization.
-
Mitogen: Endothelin-1 or Platelet-Derived Growth Factor (PDGF).
-
This compound.
-
[3H]-thymidine for incorporation assay or a cell counter for direct cell counting.
-
-
Protocol:
-
PASMCs are seeded in multi-well plates and grown to sub-confluence.
-
Cells are growth-arrested by incubation in a low-serum medium for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
The medium is replaced with fresh low-serum medium containing vehicle or various concentrations of this compound.
-
After a pre-incubation period, cells are stimulated with a mitogen (e.g., 10-6 M ET-1).
-
For [3H]-thymidine incorporation:
-
After ~24 hours of mitogen stimulation, [3H]-thymidine is added to each well and incubated for several hours.
-
Cells are then washed, and the DNA is precipitated (e.g., with trichloroacetic acid).
-
The amount of incorporated radioactivity, which correlates with DNA synthesis, is measured using a scintillation counter.
-
-
For direct cell counting:
-
Cells are incubated for a longer period (e.g., 48-72 hours) after mitogen stimulation.
-
Cells are then detached (e.g., with trypsin) and counted using an automated cell counter or hemocytometer.
-
-
The results are expressed as a percentage of the proliferation induced by the mitogen alone, allowing for the determination of an IC50 value for this compound's anti-proliferative effect.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of this compound on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
Bosentan: A Technical Guide to On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosentan is a dual endothelin (ET) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). It competitively inhibits the binding of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, to both ETA and ETB receptors. This antagonism leads to vasodilation, particularly in the pulmonary vasculature, and antiproliferative effects on vascular smooth muscle cells, thereby alleviating the symptoms of PAH. However, the clinical use of this compound is also associated with distinct off-target effects, most notably hepatotoxicity, which necessitates careful patient monitoring. This technical guide provides an in-depth overview of the on-target and off-target pharmacology of this compound, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.
On-Target Effects: Endothelin Receptor Antagonism
This compound exerts its therapeutic effects by blocking the actions of ET-1 on its receptors. ET-1 is a key player in the pathophysiology of PAH, with elevated levels found in the plasma and lung tissue of patients.[1] The binding of ET-1 to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and proliferation.[2][3] The role of ETB receptors is more complex; on smooth muscle cells, they also mediate vasoconstriction, while on endothelial cells, their activation leads to the release of vasodilators such as nitric oxide and prostacyclin.[2][3] this compound's dual antagonism of both receptor subtypes results in a net vasodilatory and antiproliferative effect in the pulmonary vasculature.
Quantitative Data: Receptor Binding Affinity and Functional Activity
The affinity and functional antagonism of this compound at the endothelin receptors have been characterized using various in vitro assays. The following tables summarize key quantitative data from the literature.
| Parameter | ETA Receptor | ETB Receptor | Reference |
| Ki (nM) | 4.7 | 95 | |
| Kd (nM) | 12.5 | 1100 | |
| IC50 (µM) | 0.2 (vasoconstriction) | 19 (vasoconstriction) | |
| IC50 (µM) | 0.3 (bronchodilation) | 20 (bronchoconstriction) |
Table 1: this compound Binding Affinity and Functional Inhibitory Constants. Ki (inhibitor constant) and Kd (dissociation constant) values represent the binding affinity of this compound to the receptors. IC50 (half maximal inhibitory concentration) values indicate the functional potency of this compound in inhibiting endothelin-1 induced responses.
Signaling Pathways
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the downstream effects.
Off-Target Effects
While effective in treating PAH, this compound is associated with several off-target effects, the most significant of which is hepatotoxicity. Other reported adverse effects include edema, anemia, and teratogenicity.
Hepatotoxicity: Inhibition of Bile Salt Export Pump (BSEP)
The primary mechanism underlying this compound-induced liver injury is the inhibition of the bile salt export pump (BSEP), a transporter located on the canalicular membrane of hepatocytes responsible for the efflux of bile salts from the liver into the bile. Inhibition of BSEP by this compound and its metabolites leads to the intracellular accumulation of cytotoxic bile salts, resulting in cholestasis and hepatocellular injury.
| Parameter | Value | Reference |
| BSEP Inhibition (IC50) | ~12 µM (this compound) | |
| BSEP Inhibition (IC50) | ~8.5 µM (Metabolite Ro 47-8634) |
Table 2: this compound and Metabolite Inhibition of Bile Salt Export Pump (BSEP). IC50 values indicate the concentration at which this compound and its metabolite inhibit 50% of BSEP activity.
Experimental Protocols
Radioligand Binding Assay for Endothelin Receptors
This protocol outlines a method to determine the binding affinity of this compound for ETA and ETB receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, membrane preparation (e.g., 20-40 µg protein), and the serially diluted this compound or vehicle (for total binding).
-
Add a fixed concentration of [125I]-ET-1 (typically at a concentration near its Kd) to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro BSEP Inhibition Assay Using Membrane Vesicles
This protocol describes an assay to evaluate the inhibitory effect of this compound on the BSEP transporter using membrane vesicles.
Materials:
-
Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP.
-
Control membrane vesicles (without BSEP expression).
-
Radiolabeled BSEP substrate (e.g., [3H]-taurocholic acid).
-
This compound.
-
Assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4, containing 10 mM MgCl2 and 250 mM sucrose).
-
ATP and AMP solutions.
-
Ice-cold wash buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-warm the membrane vesicles and assay components to 37°C.
-
In a 96-well plate on ice, add the membrane vesicles, this compound dilutions, and the radiolabeled substrate.
-
Initiate the transport reaction by adding ATP solution to the wells. To determine ATP-independent transport, add AMP solution to a parallel set of wells.
-
Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Stop the reaction by adding a large volume of ice-cold wash buffer.
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the transport in the presence of AMP from that in the presence of ATP.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition of ATP-dependent transport against the this compound concentration.
Conclusion
This compound is a cornerstone in the management of pulmonary arterial hypertension, with a well-defined on-target mechanism of action involving the dual antagonism of ETA and ETB receptors. This guide has provided a comprehensive overview of its pharmacological properties, including quantitative data on its receptor affinity and functional potency. A significant consideration in the clinical use of this compound is its potential for off-target hepatotoxicity, primarily through the inhibition of the bile salt export pump. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the on- and off-target effects of this compound and to develop novel endothelin receptor antagonists with improved safety profiles. The visualization of the key signaling pathways aims to facilitate a deeper understanding of the molecular mechanisms underlying both the therapeutic efficacy and the adverse effects of this important therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Bosentan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bosentan is a dual endothelin receptor antagonist (ERA) that competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2] ET-1 is a potent vasoconstrictor and has been implicated in the pathophysiology of various cardiovascular and inflammatory diseases, most notably pulmonary arterial hypertension (PAH).[1][3] In preclinical research, this compound is widely used in various animal models to investigate its therapeutic potential and mechanism of action. These application notes provide a comprehensive overview of this compound dosage and administration in in vivo animal studies, along with detailed experimental protocols.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the dosages of this compound used in various in vivo animal studies, categorized by disease model and animal species.
Table 1: this compound Dosage in Rodent Models of Pulmonary Hypertension
| Animal Model | Species | This compound Dosage | Route of Administration | Frequency | Study Duration | Reference(s) |
| Monocrotaline (MCT)-induced Pulmonary Hypertension | Rat | 10, 30, 100, 300 mg/kg/day | Food admix | Daily | 4 weeks | [4] |
| Monocrotaline (MCT)-induced Pulmonary Hypertension | Rat | 50 mg/kg | Per os (oral) | Not specified | Not specified | |
| SU5416/Hypoxia-induced Pulmonary Hypertension | Rat | 250 mg/kg/day | Not specified | Daily | From day 10 to 21 | |
| Hypoxia-induced Pulmonary Hypertension | Rat | 100 mg/kg/day | Oral (in food) | Daily | 2 or 4 weeks |
Table 2: this compound Dosage in Other Disease Models
| Animal Model | Species | This compound Dosage | Route of Administration | Frequency | Study Duration | Reference(s) |
| Potassium Superoxide-induced Inflammation and Pain | Mouse | 10, 30, 100 mg/kg | Oral gavage | Single dose, 1h before induction | Not applicable | |
| Cecal Ligation and Puncture (CLP)-induced Septic Shock | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Single dose, 5 or 20h after CLP | Not applicable | |
| Blunt Thoracic Trauma-induced Pulmonary Contusion | Rat | 100 mg/kg | Oral | Once a day | 3 or 7 days | |
| Contrast Media-induced Nephrotoxicity | Rat | Not specified | Oral | Not specified | Not specified | |
| Pacing-induced Heart Failure | Dog | 3 mg/kg | Intravenous (i.v.) bolus | Single dose | Not applicable |
Experimental Protocols
Protocol 1: Induction of Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats and Treatment with this compound
This protocol describes the induction of pulmonary hypertension in rats using a single subcutaneous injection of monocrotaline, followed by chronic oral administration of this compound.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Monocrotaline (MCT)
-
Sterile saline
-
This compound
-
Powdered rat chow
-
Animal balance
-
Syringes and needles for subcutaneous injection
-
Apparatus for measuring pulmonary arterial pressure (e.g., pressure transducer, catheter)
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Animal Acclimatization: House male Wistar rats in a climate-controlled facility with a 12-hour light/dark cycle and provide free access to standard chow and water for at least one week to allow for acclimatization.
-
Induction of Pulmonary Hypertension:
-
Prepare a solution of MCT in sterile saline.
-
Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight. A control group should receive an equal volume of saline.
-
-
This compound Formulation and Administration:
-
Prepare the this compound-medicated chow by thoroughly mixing the calculated amount of this compound with powdered rat chow to achieve the desired daily dose (e.g., 100 or 300 mg/kg/day). The amount of medicated chow consumed by each rat should be monitored to ensure accurate dosing.
-
Alternatively, this compound can be administered daily by oral gavage.
-
-
Treatment Period:
-
Begin the administration of this compound-medicated chow or oral gavage immediately after the MCT injection and continue for the duration of the study (typically 4 weeks).
-
The control and MCT-only groups should receive standard chow.
-
-
Assessment of Pulmonary Hypertension:
-
At the end of the treatment period, anesthetize the rats.
-
Measure the mean pulmonary arterial pressure (mPAP) via catheterization of the pulmonary artery.
-
After hemodynamic measurements, euthanize the animals and collect the heart and lungs.
-
Assess right ventricular hypertrophy by calculating the ratio of the right ventricular weight to the left ventricular plus septum weight (Fulton's Index).
-
Perform histological analysis of the lung tissue to evaluate vascular remodeling.
-
Signaling Pathways and Experimental Workflows
Endothelin Signaling Pathway and this compound's Mechanism of Action
Caption: this compound blocks ET-1 binding to ET-A and ET-B receptors.
Experimental Workflow for In Vivo this compound Studies
Caption: Typical workflow for a preclinical this compound efficacy study.
References
Application Notes and Protocols for Bosentan Administration in Rat Models of Pulmonary Arterial Hypertension
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bosentan in preclinical rat models of Pulmonary Arterial Hypertension (PAH). This document outlines detailed experimental protocols for inducing PAH, administering this compound, and summarizing key quantitative outcomes and signaling pathways involved.
Introduction to this compound in PAH
This compound is a dual endothelin receptor antagonist (ERA) that blocks both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, plays a crucial role in the pathophysiology of PAH.[1][2] By inhibiting the binding of ET-1 to its receptors, this compound leads to vasodilation, reduced vascular remodeling, and a decrease in pulmonary arterial pressure.[1][3] In rat models of PAH, this compound has been shown to effectively attenuate the development and progression of the disease, making it a valuable tool for preclinical research.
Rat Models of Pulmonary Arterial Hypertension
Two common and well-established rat models for inducing PAH are the monocrotaline (MCT) model and the Sugen/hypoxia (SuHx) model.
Monocrotaline (MCT)-Induced PAH
The MCT model is a widely used and relatively simple method for inducing PAH in rats. Monocrotaline, a pyrrolizidine alkaloid, causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.
Sugen/Hypoxia (SuHx)-Induced PAH
The SuHx model is considered to more closely mimic the pathology of human PAH, including the formation of complex vascular lesions. This model involves the administration of a vascular endothelial growth factor (VEGF) receptor inhibitor, Sugen 5416 (SU5416), followed by exposure to chronic hypoxia. This combination leads to severe, progressive PAH with occlusive vascular lesions.
Experimental Protocols
Protocol for Monocrotaline (MCT)-Induced PAH and this compound Treatment
Materials:
-
Male Wistar rats (12 weeks old)
-
Monocrotaline (MCT) (Sigma-Aldrich)
-
This compound (Actelion Pharmaceuticals)
-
Vehicle for MCT (e.g., 0.9% saline)
-
Vehicle for this compound (e.g., food admix, drinking water)
-
Gavage needles
-
Animal scale
Procedure:
-
PAH Induction:
-
Acclimatize rats for at least one week before the experiment.
-
Prepare a solution of MCT in 0.9% saline.
-
Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to induce PAH. A control group should receive an equivalent volume of saline.
-
-
This compound Administration:
-
Treatment can be initiated either prophylactically (at the same time as MCT injection) or therapeutically (after the establishment of PAH, typically 2-3 weeks post-MCT).
-
Prepare this compound for administration. A common method is to admix it with powdered food at a concentration that provides a daily dose of 300 mg/kg. Alternatively, this compound can be dissolved in drinking water to achieve a target dose of 100 mg/kg/day.
-
For oral gavage, this compound can be suspended in a suitable vehicle and administered once daily.
-
The treatment duration is typically 4 weeks.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal body weight and general health status regularly.
-
At the end of the treatment period, perform hemodynamic measurements (e.g., mean pulmonary arterial pressure - mPAP) under anesthesia.
-
Euthanize the animals and collect heart and lung tissues.
-
Assess right ventricular hypertrophy (RVH) by calculating the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight; RV/[LV+S]).
-
Perform histological analysis of lung tissue to evaluate vascular remodeling.
-
Protocol for Sugen/Hypoxia (SuHx)-Induced PAH and this compound Treatment
Materials:
-
Female Sprague-Dawley rats (200-270 g)
-
Sugen 5416 (SU5416) (Tocris Bioscience)
-
Vehicle for SU5416 (e.g., DMSO/saline mixture)
-
Hypoxia chamber (10% O2)
-
This compound
-
Standard rodent chow and water
Procedure:
-
PAH Induction:
-
Acclimatize rats for at least one week.
-
Administer a single subcutaneous injection of SU5416 (20 mg/kg body weight).
-
Immediately following the injection, place the rats in a hypoxic chamber (10% O2) for 3 weeks. Control animals are kept in normoxic conditions (21% O2).
-
After 3 weeks of hypoxia, return the rats to normoxic conditions.
-
-
This compound Administration:
-
This compound treatment can be initiated at different time points to study its effects on early or established disease. For example, "early intervention" could be from weeks 3 to 5, and "late intervention" from weeks 5 to 8 after SU5416 injection.
-
Administer this compound orally, for example, mixed in the diet, at a dose of 100 mg/kg/day.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal weight and clinical signs throughout the study.
-
Perform hemodynamic measurements (mPAP, right ventricular systolic pressure - RVSP) at the study endpoint.
-
Assess RVH using the Fulton index.
-
Conduct detailed histological and morphometric analysis of pulmonary arterioles to assess vascular remodeling and the presence of occlusive lesions.
-
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering this compound in rat models of PAH.
Table 1: Effects of this compound on Hemodynamics and Right Ventricular Hypertrophy in Monocrotaline (MCT)-Induced PAH in Rats
| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Hypertrophy (RV/BW ratio) | Mortality Rate (%) | Reference |
| Control | - | - | 0 | |
| MCT Alone | Increased significantly | Increased significantly | 53 | |
| MCT + this compound (300 mg/kg/day) | Significantly attenuated increase | Significantly reduced | 11 | |
| MCT + Sildenafil (100 mg/kg/day) | Significantly attenuated increase | Significantly reduced | 11 | |
| MCT + this compound + Sildenafil | Additional significant decrease | Further significant reduction | 0 |
Table 2: Effects of this compound in Hypoxia-Induced PAH in Rats
| Treatment Group | Mean Pulmonary Arterial Pressure (mmHg) | Right Heart Hypertrophy | Vascular Remodeling | Reference |
| Normoxia | - | - | - | |
| Hypoxia (2 weeks) | 36 ± 1 | Present | Present | |
| Hypoxia (2 weeks) + this compound (4 weeks) | 25 ± 1 (Reversed) | Significantly reversed | Significantly reversed | |
| Hypoxia (pretreatment with this compound) | Prevention of increase | Prevented | Prevented |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in PAH
This compound exerts its therapeutic effects primarily by blocking the endothelin-1 (ET-1) signaling pathway. ET-1 binds to ETA and ETB receptors on pulmonary artery smooth muscle cells (PASMCs), leading to vasoconstriction and proliferation. This compound, as a dual antagonist, inhibits these downstream effects. Furthermore, there is evidence of crosstalk between the endothelin and bone morphogenetic protein (BMP) signaling pathways, where this compound may restore downregulated BMP signaling in hypoxic conditions.
Caption: this compound blocks ET-1 signaling in PAH.
Experimental Workflow for MCT-Induced PAH Model
The following diagram illustrates the typical experimental workflow for inducing PAH with monocrotaline and assessing the efficacy of this compound.
Caption: Workflow for MCT-induced PAH studies.
Experimental Workflow for SuHx-Induced PAH Model
This diagram outlines the experimental procedure for the Sugen/hypoxia model of PAH.
Caption: Workflow for SuHx-induced PAH studies.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of Bosentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosentan is a dual endothelin receptor antagonist (ERA) that competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2] ET-1 is a potent vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[3][4] By blocking ET-1 signaling, this compound induces vasodilation and inhibits cell proliferation, making it an effective therapeutic agent for PAH.[3] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound and other potential endothelin receptor antagonists.
Mechanism of Action
ET-1 exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle and endothelial cells. Activation of these G-protein coupled receptors initiates several downstream signaling cascades, leading to vasoconstriction, cell proliferation, fibrosis, and inflammation. This compound's therapeutic effects stem from its ability to block these pathological processes.
A diagram of the Endothelin-1 signaling pathway and the inhibitory action of this compound is provided below.
Caption: Endothelin-1 signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's efficacy from various cell-based assays.
Table 1: IC50 Values of this compound in Functional Assays
| Assay Type | Cell/Tissue Type | ET Receptor Target | IC50 (µM) | Reference |
| Vasoconstriction | Isolated Perfused Rat Lung | ETA | 0.2 | |
| Vasoconstriction | Isolated Perfused Rat Lung | ETB | 19 | |
| Bronchoconstriction | Isolated Perfused Rat Lung | ETA (bronchodilatory) | 0.3 | |
| Prostacyclin Release | Isolated Perfused Rat Lung | ETB | 3 | |
| Calcium Flux | Transgenic cells | Wildtype ETA | 0.012 | |
| Cell Viability | Dermal Microvascular Endothelial Cells | ETA/ETB | ~1-10 |
Table 2: Effect of this compound on ET-1 Induced Cellular Responses
| Cellular Response | Cell Type | This compound Concentration | Inhibition | Reference |
| Cell Proliferation ([3H]thymidine uptake) | Pulmonary Artery Smooth Muscle Cells | 50 µM | ~90% | |
| Cell Number Increase | Pulmonary Artery Smooth Muscle Cells | 50 µM | ~60% | |
| Intracellular Ca2+ increase | Human Pulmonary Artery Smooth Muscle Cells | 10 µM | Significant reduction | |
| ERK1/2 Phosphorylation | Multiple Myeloma Cell Lines | 10 µM | Significant reduction |
Experimental Protocols
Cell Proliferation Assay
This assay measures the effect of this compound on ET-1-induced cell proliferation.
Caption: Workflow for the cell proliferation assay.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell culture medium (e.g., DMEM) with 10% fetal calf serum
-
Serum-free medium
-
This compound
-
Endothelin-1 (ET-1)
-
[3H]thymidine or other proliferation assay reagent (e.g., WST-1)
-
96-well plates
-
Scintillation counter or plate reader
Protocol:
-
Seed PASMCs into 96-well plates at a density of 4 x 10^4 cells per well and allow them to adhere overnight.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to synchronize the cell cycle.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour.
-
Stimulate the cells with ET-1 (e.g., 10^-8 M to 10^-6 M) in the presence of this compound for 48 hours.
-
For the final 4 hours of incubation, add [3H]thymidine to each well.
-
Harvest the cells and measure the incorporation of [3H]thymidine using a scintillation counter. Alternatively, use a colorimetric assay like WST-1 and measure absorbance with a plate reader.
Intracellular Calcium Mobilization Assay
This assay determines this compound's ability to block ET-1-induced increases in intracellular calcium.
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
CHO cells stably expressing ETA or ETB receptors, or Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Black, clear-bottom 96-well plates
-
Krebs buffer or other suitable assay buffer
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Endothelin-1 (ET-1)
-
Fluorometric imaging plate reader (FLIPR) or equivalent
Protocol:
-
Seed cells into black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Prepare a loading solution containing Fluo-4 AM (e.g., 1 mM stock diluted in assay buffer) and Pluronic F-127 (e.g., 20% stock).
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer.
-
Add assay buffer containing varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorometric plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the effect of this compound on the ET-1-induced phosphorylation of ERK1/2, a key downstream signaling molecule.
Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.
Materials:
-
Human cardiac fibroblasts or other suitable cell line
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to near confluency and then starve in serum-free medium for 24 hours.
-
Treat cells with this compound for 1 hour, followed by stimulation with ET-1 (e.g., 100 nM) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Gene Expression Analysis (Quantitative RT-PCR)
This assay measures the effect of this compound on the expression of genes downstream of endothelin receptor activation.
Protocol:
-
Treat cells with this compound and/or ET-1 as described in the other assay protocols.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for target genes (e.g., c-fos, c-jun, Egr-1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist this compound on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression of Endothelin-1 and Endothelin Receptor A on Monocrotaline-Induced Pulmonary Hypertension in Rats After this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 values of macitentan, this compound and ambrisentan obtained in calcium flux assays using transgenic cells expressing the indicated point-mutated ETA receptor variants. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Protective Effects of this compound via Endothelin Receptor Antagonism in Experimental Ischemia-Reperfusion Injury in the Lower Limb of Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bosentan in Primary Pulmonary Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bosentan is a dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the competitive inhibition of endothelin-1 (ET-1) at both ETA and ETB receptors, which are instrumental in vasoconstriction and the proliferation of pulmonary artery smooth muscle cells (PASMCs).[1][3][4] Aberrant PASMC proliferation is a key contributor to the vascular remodeling observed in PAH. Beyond its primary role as an endothelin receptor blocker, this compound has been shown to exert antiproliferative effects through pathways independent of ET-1, notably by downregulating the expression of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6). These application notes provide a comprehensive overview of the in vitro effects of this compound on primary PASMCs, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on primary pulmonary artery smooth muscle cell proliferation and TRPC6 protein expression.
Table 1: Effect of this compound on Endothelin-1-Mediated PASMC Proliferation
| This compound Concentration (µM) | Inhibition of ET-1 (10⁻⁶ M) Mediated Cell Number Increase (%) | Inhibition of ET-1 (10⁻⁶ M) Mediated [³H]thymidine Incorporation (%) |
| 50 | 60 | ~100 (almost abolished) |
Data synthesized from studies on human PASMCs treated for 48 hours.
Table 2: Effect of this compound on PDGF-Mediated PASMC Proliferation
| This compound Concentration (µM) | Reduction in PDGF (10 ng/ml) Induced Cell Number Increase (%) |
| 10 | 33 |
| 20 | 39 |
| 50 | 73 |
Data derived from experiments on rat PASMCs treated for 48 hours.
Table 3: Effect of this compound on TRPC6 Protein Expression in PASMCs
| Treatment Condition | Cell Type | This compound Concentration (µM) | Duration (hours) | Outcome on TRPC6 Expression |
| Endothelin-1 (1 µM) | Human PASMC | 10, 20, 50 | 48 | Dose-dependent downregulation |
| PDGF (10 ng/ml) | Human PASMC | 10, 20, 50 | 48 | Dose-dependent downregulation |
| PDGF (10 ng/ml) | Rat PASMC | 10, 20, 50 | 48 | Dose-dependent downregulation |
| Basal | IPAH-PASMC | 50 | 48 | Decreased basal expression |
| PDGF (10 ng/ml) | IPAH-PASMC | 20, 50 | 48 | Inhibited PDGF-mediated upregulation |
IPAH-PASMC: Idiopathic Pulmonary Arterial Hypertension-derived PASMC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.
Experimental Protocols
Primary Pulmonary Artery Smooth Muscle Cell (PASMC) Culture
This protocol outlines the general procedure for culturing primary human PASMCs.
Materials:
-
Cryopreserved human PASMCs
-
Smooth Muscle Cell Growth Medium (e.g., SmGM™-2, Lonza)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.05%)
-
T-75 culture flasks, 6-well plates, or other desired culture vessels
-
Sterile serological pipettes and pipette tips
-
70% ethanol
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet
Protocol:
-
Preparation: Pre-warm the Smooth Muscle Cell Growth Medium to 37°C. Sterilize the biological safety cabinet with 70% ethanol.
-
Thawing: Quickly thaw the cryopreserved vial of PASMCs in a 37°C water bath. To avoid contamination, do not submerge the cap.
-
Plating: Once thawed, gently transfer the cell suspension into a T-75 flask containing 15 ml of pre-warmed growth medium. Rock the flask gently to distribute the cells evenly.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Loosen the cap to allow for gas exchange.
-
Initial Medium Change: After 24 hours, replace the medium to remove any residual cryoprotectant (e.g., DMSO).
-
Maintenance: Change the growth medium every 2-3 days until the cells reach 80-90% confluency.
-
Subculturing:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 2-3 ml of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at a recommended seeding density (e.g., 5,000-10,000 cells/cm²).
-
Western Blot for TRPC6 Expression
This protocol details the steps for analyzing TRPC6 protein expression in PASMCs following treatment with this compound.
Materials:
-
Treated PASMC lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (8-10%)
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-TRPC6
-
Primary antibody: anti-α-actin or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TRPC6 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the TRPC6 signal to the loading control (actin).
[³H]Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
PASMCs seeded in 24- or 48-well plates
-
Serum-free or low-serum medium (e.g., 0.2-1% FBS)
-
This compound and mitogens (ET-1, PDGF)
-
[³H]thymidine (1 µCi/ml)
-
Ice-cold PBS
-
Ice-cold 5% Trichloroacetic acid (TCA)
-
0.25 N NaOH
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Seeding: Seed PASMCs in multi-well plates and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with serum-free or low-serum medium and incubate for 24-48 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or mitogens for a specified duration (e.g., 24-48 hours).
-
Radiolabeling: Add [³H]thymidine (1 µCi/ml) to each well and incubate for the final 6-24 hours of the treatment period.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Wash the cells twice with ice-cold 5% TCA to precipitate the DNA.
-
Solubilize the precipitated DNA by adding 0.25 N NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Scintillation Counting: Transfer the solubilized cell solution from each well to a separate scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Analysis: The counts per minute (CPM) are directly proportional to the amount of [³H]thymidine incorporated into the DNA and thus reflect the rate of cell proliferation.
Calcium Imaging
This protocol provides a general framework for measuring intracellular calcium ([Ca²⁺]i) transients in PASMCs.
Materials:
-
PASMCs cultured on glass coverslips or in imaging-compatible plates
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution
-
This compound and agonists (e.g., ET-1, PDGF)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Protocol:
-
Dye Loading:
-
Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and allow for an additional 15-30 minutes for the AM ester groups to be fully cleaved by intracellular esterases, trapping the dye inside the cells.
-
Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope.
-
Baseline Measurement: Acquire a baseline fluorescence recording for a few minutes before adding any compounds.
-
Compound Addition:
-
For inhibition studies, pre-incubate the cells with this compound for a desired period.
-
Add the agonist (e.g., ET-1) to stimulate a Ca²⁺ response.
-
-
Data Acquisition: Continuously record the fluorescence intensity over time to capture the dynamics of the intracellular calcium signal.
-
Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The data is often presented as a ratio (F/F₀ or ΔF/F₀).
-
Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium transient.
-
References
Application Notes and Protocols for High-Throughput Screening of Bosentan Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Bosentan analogues targeting the endothelin (ET) receptors, ET-A and ET-B. This compound is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The following protocols and supporting information are designed to facilitate the discovery of novel analogues with improved efficacy and safety profiles.
Introduction to Endothelin Signaling
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1][2] It exerts its effects through two G-protein coupled receptors (GPCRs), the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1] Activation of ET-A receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[1] ET-B receptors, located on endothelial cells, mediate vasodilation via nitric oxide and prostacyclin release, and are also involved in the clearance of ET-1. However, ET-B receptors on smooth muscle cells can also contribute to vasoconstriction. The endothelin signaling pathway is a key target for therapeutic intervention in diseases characterized by endothelial dysfunction and excessive vasoconstriction.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Bosentan in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bosentan in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, accuracy, precision, recovery, and stability, demonstrating its reliability for routine analysis.
Introduction
This compound is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed. This application note provides a detailed protocol for the determination of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Oasis HLB 3 cc (60 mg) Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 by dissolving the appropriate amount of each compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the IS working solution (100 ng/mL this compound-d4) and vortex briefly. Add 200 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 552.2 > 202.1This compound-d4: 556.2 > 202.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Data
The method was validated according to regulatory guidelines, and the key quantitative data are summarized below.
Linearity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 2000 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤15 | 85-115 | ≤15 | 85-115 |
| Low QC | 3 | ≤15 | 85-115 | ≤15 | 85-115 |
| Mid QC | 150 | ≤15 | 85-115 | ≤15 | 85-115 |
| High QC | 1500 | ≤15 | 85-115 | ≤15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | >85 | 85-115 |
| Mid QC | 150 | >85 | 85-115 |
| High QC | 1500 | >85 | 85-115 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Signaling Pathway Diagram (Illustrative)
While this compound's mechanism of action does not involve a classical signaling pathway that can be readily depicted in a simple diagram, the following illustrates its logical relationship with the endothelin system.
Caption: this compound's mechanism of action on endothelin receptors.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument conditions, along with the comprehensive validation data, demonstrates the robustness of this assay. This application note serves as a valuable resource for researchers and scientists involved in the clinical development and therapeutic monitoring of this compound.
Application of Bosentan in Cardiac Remodeling Studies
Application Notes
Bosentan is a dual endothelin (ET) receptor antagonist, competitively inhibiting both ET-A and ET-B receptors.[1][2] Its primary clinical application is in the treatment of pulmonary arterial hypertension (PAH).[3][4] In the context of cardiac remodeling, this compound has been investigated for its potential to attenuate pathological changes such as hypertrophy and fibrosis.[5] Cardiac remodeling is a key pathophysiological process in heart failure, characterized by changes in the size, shape, and function of the heart, often involving myocyte hypertrophy and alterations in the extracellular matrix.
The endothelin system, particularly ET-1, is a significant contributor to cardiac remodeling. ET-1 is a potent vasoconstrictor and mitogen that exerts hypertrophic effects on the heart. It is implicated in fibroblast proliferation, deposition of extracellular matrix, and the development of cardiac fibrosis. ET-1 can also act downstream of other pro-fibrotic mediators like transforming growth factor-beta (TGF-β) and angiotensin II, linking inflammation and fibrosis. By blocking ET-1 signaling, this compound can prevent and potentially reverse these pathological processes.
Experimental studies have demonstrated that this compound can reduce cardiac, pulmonary, and renal fibrosis in various disease models. It has been shown to decrease the synthesis of type I and III collagen and inhibit extracellular matrix deposition. In animal models of pressure overload-induced cardiac hypertrophy, this compound treatment has been found to attenuate the development of hypertrophy, improve left ventricular function, and ameliorate endogenous biomarkers of cardiac stress. Furthermore, in models of diabetic cardiomyopathy, this compound has been shown to ameliorate the expression of fibrotic agents like TGF-β and connective tissue growth factor (CTGF).
While preclinical studies have shown promise, the translation to clinical settings for heart failure has been challenging. Some clinical trials in patients with chronic heart failure did not show a reduction in mortality or rehospitalization, and in some cases, was associated with fluid retention. However, in specific conditions like chronic thromboembolic pulmonary hypertension (CTEPH), this compound treatment has been associated with significant improvements in right ventricular (RV) function and remodeling.
Signaling Pathways and Mechanisms
This compound's primary mechanism is the blockade of ET-A and ET-B receptors, preventing the downstream effects of ET-1. This interference has significant implications for several signaling pathways involved in cardiac remodeling.
-
TGF-β Pathway: ET-1 is a known mediator of the pro-fibrotic effects of TGF-β. This compound has been shown to modulate the TGF-β signaling pathway by increasing the expression of the inhibitory factor Smad6 and decreasing the levels of Smad4 and the Smad anchor for receptor activation (SARA) in cardiac fibroblasts. By normalizing dysregulated TGF-β signaling, this compound can reduce collagen production and fibrosis.
-
Protein Kinase C (PKC) Pathway: ET-1 can increase the synthesis of diacylglycerol, a primary activator of Protein Kinase C (PKC). Certain PKC isoforms are involved in hypertrophic responses. This compound has been observed to alter the expression and translocation of PKC-δ in the right ventricle in response to hypoxia-induced pulmonary hypertension, potentially contributing to its anti-hypertrophic effects.
-
Inflammatory Pathways: ET-1 can serve as a link between fibrosis and inflammation. In a model of lung ischemia-reperfusion injury, this compound treatment significantly reduced myocardial levels of the pro-inflammatory transcription factor NF-κB, suggesting an anti-inflammatory effect that contributes to its cardioprotective properties.
Visualizations
Signaling Pathway of this compound in Cardiac Fibrosis
Caption: this compound blocks ET-A/ET-B receptors, inhibiting pro-fibrotic pathways.
Experimental Workflow for this compound in Cardiac Remodeling
Caption: Workflow for studying this compound's effects on cardiac remodeling.
Experimental Protocols
Pressure Overload-Induced Cardiac Hypertrophy in Rats
This protocol describes the induction of cardiac hypertrophy via aortic constriction to study the effects of this compound.
-
Animal Model: Male Wistar rats (200–250 g).
-
Induction of Hypertrophy:
-
Anesthetize the rats.
-
Perform a midline abdominal incision to expose the abdominal aorta.
-
Constrict the abdominal aorta above the renal arteries by tying a ligature around the aorta and a needle of a specific diameter, then removing the needle.
-
The sham group undergoes the same procedure without aortic constriction.
-
-
Treatment Groups:
-
Sham
-
Aortic Constriction (AC) + Vehicle
-
AC + this compound (25, 50, and 100 mg/kg, perorally)
-
Sham + this compound (100 mg/kg)
-
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage for 4 weeks, starting after the surgery.
-
-
Analysis:
-
Hemodynamic Measurement: Use a Millar catheter to measure left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and other parameters.
-
Biochemical Analysis: Measure levels of superoxide dismutase (SOD), reduced glutathione, creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and malondialdehyde (MDA) in heart tissue.
-
Gene Expression: Analyze mRNA expression of endothelin-1 via RT-PCR.
-
Histology: Perform histological analysis to assess tissue damage and fibrosis.
-
Hypoxia-Induced Right Ventricular Hypertrophy in Rats
This protocol is used to model pulmonary hypertension and associated right ventricular remodeling.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hypoxia:
-
Place rats in a hypobaric chamber to simulate high altitude (e.g., 0.5 atm).
-
Maintain hypoxic conditions for a specified period (e.g., 3 weeks).
-
Control animals are kept in normoxic conditions.
-
-
Treatment Groups:
-
Normoxia + Vehicle
-
Normoxia + this compound
-
Hypoxia + Vehicle
-
Hypoxia + this compound
-
-
This compound Administration:
-
Administer this compound mixed with food or via oral gavage.
-
-
Analysis:
-
RV Hypertrophy Assessment: Measure the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).
-
Protein Expression: Use Western blotting to analyze the expression of PKC isoforms (e.g., PKC-δ) in cytosolic and membranous fractions of the RV myocardium.
-
Collagen Content: Assess collagen expression in the RV.
-
Diabetes-Induced Cardiac Fibrosis in Mice
This protocol investigates the effect of this compound on cardiac fibrosis in a diabetic model.
-
Animal Model: Male C57BL/6 mice (6 weeks old).
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at 200 mg/kg.
-
Confirm diabetes by measuring fasting blood glucose levels at 1 and 2 weeks post-injection.
-
-
Treatment Groups:
-
Control
-
Diabetes Mellitus (DM)
-
DM + this compound (DM-B)
-
-
This compound Administration:
-
Administer this compound at 100 mg/kg or a placebo via intragastric (i.g.) administration once a day for 18 weeks, starting immediately after STZ injection.
-
-
Analysis:
-
Gene Expression: Evaluate the mRNA expression of tissue growth factor-beta (TGF-β), connective tissue growth factor (CTGF), vascular endothelial growth factor (VEGF), and collagen-1 using RT-PCR and real-time PCR.
-
Quantitative Data Summary
Table 1: Effects of this compound on Hemodynamic and Cardiac Parameters in CTEPH Patients
Data from a 16-week randomized pilot study in patients with chronic thromboembolic pulmonary hypertension (CTEPH).
| Parameter | This compound Group (n=8) | Control Group (n=7) |
| Change in RV Stroke Volume Index (mL/m²) | 6 | 1 |
| Change in RV Ejection Fraction (%) | 8 | -4 |
| Change in RV Mass (g/m²) | -3 | 2 |
| Change in Mean Pulmonary Artery Pressure (mm Hg) | -11 | 5 |
| Change in 6-Minute Walk Distance (m) | 20 | -4 |
Table 2: Effects of this compound on Biochemical Markers in a Rat Lung Ischemia-Reperfusion Model
Data showing the impact of this compound treatment on myocardial tissue following lung ischemia-reperfusion (I/R) injury.
| Parameter | I/R Group | This compound + I/R Group | p-value |
| ET-1 (nmol/g) | 136.88 ± 5.02 | 120.18 ± 2.67 | 0.003 |
| NF-κB (ng/mg) | 0.87 ± 0.04 | 0.51 ± 0.03 | 0.002 |
| TGF-β1 (relative units) | 1.72 ± 0.10 | 0.91 ± 0.08 | 0.001 |
| SOD (U/mg protein) | 21.45 ± 1.23 | 32.67 ± 1.45 | 0.001 |
| CAT (U/mg protein) | 15.22 ± 0.98 | 25.36 ± 1.12 | 0.002 |
Table 3: Effects of this compound on Fibrotic Gene Expression in Diabetic Mice Hearts
Relative mRNA expression levels after 18 weeks of treatment.
| Gene | Diabetes Mellitus (DM) Group | DM + this compound Group | p-value |
| TGF-β | Significantly higher than control | Lower than DM group | <0.01 |
| CTGF | Significantly higher than control | Lower than DM group | <0.01 |
| Collagen-1 | Significantly higher than control | Lower than DM group | <0.01 |
| VEGF | Similar to control | Higher than DM group | <0.01 |
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phassociation.org [phassociation.org]
- 5. This compound Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bosentan Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with bosentan's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a white to yellowish powder.[1] It is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2][3] Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C27H29N5O6S | [4][5] |
| Molecular Weight | 551.6 g/mol | |
| pKa | 5.46 | |
| logP | 3.7 - 4.94 | |
| BCS Classification | Class II |
Q2: What is the solubility of this compound in aqueous and organic solvents?
This compound is characterized by its poor solubility in water and aqueous solutions, especially at a low pH. Its solubility significantly increases at higher pH values. This compound is soluble in several organic solvents.
| Solvent | Solubility | Source |
| Water | 1.0 mg/100 mL | |
| Aqueous Buffer (pH 1.1 and 4.0) | 0.1 mg/100 mL | |
| Aqueous Buffer (pH 5.0) | 0.2 mg/100 mL | |
| Aqueous Buffer (pH 7.5) | 43 mg/100 mL | |
| Ethanol | ~11 mg/mL | |
| DMSO | ~12 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Acetone, Acetonitrile, Chloroform | Freely soluble |
Q3: How does pH influence the solubility of this compound?
This compound's solubility is highly dependent on pH. It is practically insoluble in acidic conditions (pH 1 to 5). As the pH increases, particularly above its pKa of 5.46, its solubility rises significantly. For instance, the solubility increases from 0.1 mg/100 mL at pH 4.0 to 43 mg/100 mL at pH 7.5.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem: this compound is not dissolving in my aqueous buffer.
-
Initial Check: Verify the pH of your aqueous solution. This compound's solubility is extremely low in acidic environments (pH 1-5).
-
Solution 1: Adjust pH: If your experimental conditions permit, increase the pH of the buffer to 7.5 or higher to significantly enhance solubility.
-
Solution 2: Use a Co-solvent: For preparing stock solutions, first dissolve this compound in an organic solvent like DMSO, DMF, or ethanol, and then dilute it with your aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. Note that aqueous solutions prepared this way are not recommended for storage for more than one day.
Problem: I am observing low and variable oral bioavailability in my animal studies.
Low oral bioavailability (~50%) and absorption variability can be attributed to this compound's poor water solubility, as it is a BCS Class II drug. Enhancing the dissolution rate is a key strategy to improve its bioavailability.
-
Solution 1: Particle Size Reduction (Nanosuspension): Reducing the particle size increases the surface area for dissolution. Preparing a nanosuspension of this compound has been shown to increase its saturation solubility by approximately sevenfold.
-
Solution 2: Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate by converting the crystalline drug into a more soluble amorphous form.
-
Solution 3: Inclusion Complexation: Complexing this compound with cyclodextrins, such as β-Cyclodextrin, can encapsulate the drug molecule, thereby enhancing its solubility and dissolution properties.
Below is a logical workflow for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Here are detailed methodologies for common techniques used to enhance this compound solubility.
Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying
This method aims to enhance solubility by converting crystalline this compound into an amorphous state within a hydrophilic carrier.
-
Solution Preparation: Dissolve this compound monohydrate and a carrier (e.g., Hydroxypropyl β-cyclodextrin (HPβ-CD) or PEG-4000) in methanol (10% w/v). Prepare solutions with different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5).
-
Mixing: Ensure the solution is clear by mixing thoroughly.
-
Spray Drying: Employ a spray dryer for the rapid evaporation of the solvent. This process facilitates the transformation of the drug-carrier solution into solid particles.
-
Characterization: Evaluate the resulting solid dispersion for drug content, saturation solubility, and dissolution rate.
-
Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the conversion of the drug from a crystalline to an amorphous state.
The diagram below illustrates the general workflow for this protocol.
Caption: Workflow for preparing this compound solid dispersions.
Protocol 2: Preparation of this compound Nanosuspension by Precipitation
This technique improves solubility by significantly reducing the particle size of this compound.
-
Organic Phase Preparation: Dissolve this compound and an internal stabilizer (e.g., Span 85) in a suitable organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing an external stabilizer.
-
Precipitation: Add the organic phase to the aqueous phase under stirring. The drug precipitates as nanoparticles due to the solvent-antisolvent interaction.
-
Characterization: Measure the particle size, polydispersity index (PDI), and yield of the nanosuspension.
-
Analysis: Use Scanning Electron Microscopy (SEM) to observe the morphology of the nanoparticles and thermal analysis to assess their crystalline structure.
-
Dissolution Testing: Compare the in vitro dissolution rate of the nanosuspension to that of the unprocessed this compound powder.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
This method enhances solubility by encapsulating this compound within a cyclodextrin molecule.
-
Method Selection: Choose a suitable method for complexation, such as the kneading method or co-solvent evaporation.
-
Molar Ratio: Prepare complexes with different molar ratios of this compound to β-Cyclodextrin (e.g., 1:1).
-
Kneading Method:
-
Mix this compound and β-Cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to create a paste.
-
Knead the paste for a specified time.
-
Dry the resulting product to obtain the inclusion complex powder.
-
-
Evaluation: Assess the prepared complex for improvements in solubility and dissolution, particularly in relevant buffer systems like phosphate buffer at pH 7.4.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C27H29N5O6S | CID 104865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Overcoming Bosentan Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Bosentan resistance in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my cell line has developed resistance to this compound?
The most common method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (non-resistant) cell line.[1][2] A significant increase in the IC50 value indicates the development of resistance.[1] This is typically determined by performing a cell viability assay (e.g., MTT, CCK-8) over a range of this compound concentrations.[3]
Q2: What are the potential mechanisms behind this compound resistance in cell lines?
While specific research on acquired this compound resistance is limited, several mechanisms are plausible based on its known interactions and general principles of drug resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance.[4] A metabolite of this compound is known to induce the expression of these transporters, which could lead to increased pumping of the drug out of the cell.
-
Alterations in Drug Target Pathways: this compound's antiproliferative effects have been linked to the downregulation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) and inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. Mutations or alterations in these or other downstream signaling pathways, such as the PI3K/Akt/mTOR or RAS/RAF/MEK/ERK pathways, could reduce the cell's sensitivity to this compound.
-
Inhibition of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (like Bcl-2) or downregulating pro-apoptotic proteins, thereby evading programmed cell death induced by the drug.
Q3: Can I use combination therapy to overcome this compound resistance?
Yes, combination therapy is a common strategy to overcome drug resistance. The goal is to target a different pathway to induce cell death or to re-sensitize the cells to the original drug. For example, combining this compound with an inhibitor of a resistance-driving pathway (e.g., an ABC transporter inhibitor or a PI3K inhibitor) could restore its efficacy. While not in a resistance context, studies have shown that combining this compound with metformin can have additive effects through the activation of the AMPK pathway.
Troubleshooting Guides
Issue 1: Decreased Cell Death at Previously Effective this compound Concentrations
Possible Cause: Your cell line may be developing resistance to this compound.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to determine the IC50 value of this compound in your current cell line and compare it to the IC50 of the original, parental cell line. A significant increase confirms resistance.
-
Check for ABC Transporter Overexpression:
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCG2).
-
Protein Expression Analysis: Use Western blotting to assess the protein levels of P-glycoprotein and BCRP.
-
Functional Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for P-glycoprotein) with and without a known inhibitor (e.g., Verapamil) to functionally assess efflux pump activity via flow cytometry.
-
-
Investigate Downstream Signaling:
-
Assess the phosphorylation status of key proteins in pathways like STAT3 and Akt using Western blotting to see if these survival pathways are hyperactivated in the resistant cells compared to the parental line.
-
Issue 2: Confirmed Resistance via ABC Transporter Overexpression
Possible Solution: Co-administer this compound with an ABC transporter inhibitor.
Troubleshooting Steps:
-
Select an Inhibitor: Choose a known inhibitor of the overexpressed transporter (e.g., Verapamil or Elacridar for P-glycoprotein/ABCG2).
-
Determine Optimal Inhibitor Concentration: Perform a dose-response experiment with the inhibitor alone to find a non-toxic concentration.
-
Test Combination Therapy: Treat the resistant cells with their previously determined IC50 of this compound in combination with the non-toxic concentration of the transporter inhibitor.
-
Assess Re-sensitization: Perform a cell viability assay to see if the addition of the inhibitor restores sensitivity to this compound, indicated by a significant decrease in cell viability compared to this compound alone.
Quantitative Data Presentation
When publishing or presenting data on this compound resistance, a clear summary of IC50 values is crucial. The table below provides an illustrative example of how to present such data.
Table 1: Illustrative IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental Cell Line (e.g., A549) | 15.2 ± 1.8 | 1.0 (Baseline) |
| This compound-Resistant Line (e.g., A549-BosR) | 88.5 ± 5.3 | 5.8 |
Data are presented as mean ± standard deviation from three independent experiments. The Resistance Fold-Change is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for inducing drug resistance in a cancer cell line by continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard 48- or 72-hour cell viability assay (e.g., MTT).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a large percentage of cells will die. When the surviving cells reach approximately 80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable doubling time in the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), characterize the new resistant cell line by determining its stable IC50 and comparing it to the parental line.
-
Cryopreservation: Freeze vials of the resistant cells at different stages of dose escalation.
Protocol 2: Assessing this compound Sensitivity via MTT Assay
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Experimental workflow for developing and confirming a this compound-resistant cell line.
Caption: Key signaling pathways affected by this compound.
Caption: Mechanism of resistance via ABC transporter-mediated drug efflux.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
Optimizing Bosentan for In Vitro Success: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Bosentan in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to these receptors on vascular smooth muscle and endothelial cells, triggering a signaling cascade that leads to vasoconstriction and cell proliferation.[1] By blocking these receptors, this compound inhibits the downstream effects of ET-1.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is poorly soluble in water but is soluble in organic solvents.[2][3] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions.[4] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on published studies, a general starting range to consider is 0.1 µM to 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Effective Concentrations of this compound in Vitro
The following tables summarize reported effective concentrations of this compound in various in vitro assays.
Table 1: Anti-Proliferative and Cytotoxic Effects of this compound
| Cell Type | Assay | Effective Concentration | Endpoint |
| Human Dermal Microvascular Endothelial Cells (MVECs) | WST-1 Cell Viability | 0.1 µM, 1 µM, 10 µM | Increased cell viability in the presence of SSc sera |
| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Counting & [³H]thymidine incorporation | 10 µM, 20 µM, 50 µM | Inhibition of PDGF-mediated proliferation |
| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Counting & [³H]thymidine incorporation | 50 µM | 60% inhibition of endothelin-1-mediated cell number increase |
Table 2: Effects of this compound on Angiogenesis and Receptor Modulation
| Cell Type | Assay | Effective Concentration | Endpoint |
| Human Dermal Microvascular Endothelial Cells (MVECs) | Capillary Morphogenesis on Matrigel | 10 µM | Restoration of angiogenesis in the presence of SSc sera |
| Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | Western Blot | 10 nM to 10 µM | Prevention of cigarette smoke extract-induced ET-A and ET-B receptor upregulation |
Troubleshooting Guide
Q4: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
A4: Precipitation of this compound in aqueous cell culture medium is a common issue due to its low water solubility.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.
-
Solution: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling. You can also try a stepwise dilution by first mixing the stock with a small volume of serum-free medium before adding it to the final culture volume.
-
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the medium.
-
Solution: Re-evaluate the required concentration. It's possible a lower, soluble concentration is still effective.
-
-
Interaction with Media Components: Components in the serum or the medium itself can sometimes contribute to the precipitation of less soluble compounds.
-
Solution: If possible, test the solubility of this compound in the basal medium without serum first.
-
Q5: My cell viability assay results are inconsistent or show high background. Could this compound be interfering with the assay?
A5: It is possible for compounds to interfere with the readouts of colorimetric or fluorometric assays.
-
Colorimetric Assays (e.g., MTT, XTT): If this compound has a color that absorbs light at the same wavelength as the formazan product, it can interfere with the results.
-
Solution: Run a control plate with medium and this compound at the concentrations used in your experiment, but without cells, to measure any background absorbance from the compound itself.
-
-
Fluorometric Assays: Some compounds exhibit autofluorescence, which can lead to false-positive signals.
-
Solution: Similar to colorimetric assays, measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths you are using to determine if it has any intrinsic fluorescence.
-
Q6: I am not observing the expected inhibitory effect of this compound on endothelin-1 induced signaling. What are the possible reasons?
A6: Several factors could contribute to a lack of efficacy in your in vitro model.
-
Cell Passage Number: The expression of endothelin receptors can change with increasing cell passage numbers.
-
Solution: Use cells within a consistent and low passage number range for your experiments.
-
-
This compound Stability: While generally stable, prolonged incubation at 37°C in aqueous solutions could potentially lead to some degradation. An oral suspension of this compound has been shown to be stable for at least 31 days at room temperature and under refrigeration.
-
Solution: Prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
-
Receptor Subtype Expression: The relative expression of ET-A and ET-B receptors can vary between cell types. This compound is a dual antagonist, but its affinity for ET-A is higher than for ET-B.
-
Solution: Characterize the endothelin receptor subtype expression in your cell line using techniques like qPCR or Western blotting.
-
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Endothelin Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of this compound with endothelin receptors.
Materials:
-
Cell membranes or whole cells expressing endothelin receptors
-
Radioligand (e.g., [¹²⁵I]-ET-1)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding control (a high concentration of unlabeled ET-1)
-
96-well filter plates (e.g., with GF/C filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare cell membranes from your cells of interest expressing endothelin receptors.
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (for the competition curve). For total binding wells, add assay buffer instead. For non-specific binding wells, add a saturating concentration of unlabeled ET-1.
-
Cell membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Analyze the data using a non-linear regression program to determine the IC50 of this compound, from which the Ki (inhibitory constant) can be calculated.
Western Blot for Downstream Signaling: p-ERK Activation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule in the endothelin pathway.
Materials:
-
Cells of interest
-
This compound and ET-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency. Serum-starve the cells overnight before the experiment to reduce basal ERK phosphorylation.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with ET-1 for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, you can strip the membrane and re-probe with an antibody against total ERK1/2.
Mandatory Visualizations
Endothelin-1 Signaling Pathway
Caption: this compound blocks ET-1 binding to its receptors, inhibiting downstream signaling.
Experimental Workflow: Evaluating this compound's Effect on Cell Viability
Caption: Workflow for assessing this compound's effect on cell viability using the MTT assay.
Troubleshooting Logic: this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
- 1. Effects of this compound on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-optimal Design for Preparation and Optimization of Fast Dissolving this compound Nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. benchchem.com [benchchem.com]
Bosentan Stability in Experimental Buffers: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Bosentan in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution in PBS appears cloudy or has precipitated. What should I do?
A1: this compound has low solubility in aqueous buffers. Precipitation is a common issue. To resolve this:
-
Initial Dissolution: First, dissolve this compound in an organic solvent such as DMSO, DMF, or ethanol before diluting it with your aqueous buffer.
-
Solvent Ratio: For a PBS buffer (pH 7.2), a 1:1 ratio of DMF to PBS can achieve a solubility of approximately 0.5 mg/mL[1][2].
-
Sonication: Gentle sonication can help in dissolving the compound.
-
pH Consideration: this compound's solubility is pH-dependent, increasing at higher pH values. It is poorly soluble in acidic conditions (pH 1.1-5.0) and more soluble at pH 7.5[3][4]. Ensure your buffer's pH is appropriate.
Q2: How long can I store this compound in an aqueous buffer like PBS?
A2: It is not recommended to store aqueous solutions of this compound for more than one day[1]. For optimal results, prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution at 4°C and visually inspect for any signs of precipitation before use.
Q3: I'm observing inconsistent results in my cell-based assays with this compound. Could stability be the issue?
A3: Yes, inconsistent results can be due to the degradation or precipitation of this compound.
-
Fresh Preparations: Always use freshly prepared solutions.
-
Vehicle Control: Ensure you have a vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration) in your experiments to rule out any effects of the solvent itself.
-
Stability in Media: The stability of this compound in complex cell culture media has not been extensively reported. It is best to add the freshly diluted this compound solution to your cell culture medium immediately before treating the cells.
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound is unstable in acidic, alkaline, and oxidative conditions. It is, however, relatively stable to hydrolysis in water, dry heat, and photolysis.
This compound Stability Data
The following table summarizes the known stability and solubility data for this compound in various solvents and conditions.
| Solvent/Buffer | Concentration | Temperature | Duration | Percent Remaining | Notes |
| Organic Solvents | |||||
| DMSO | 12 mg/mL, 55 mg/mL, 100 mg/mL | Room Temperature | ≥ 4 years (as solid) | Stable | Stock solutions in DMSO can be stored at -80°C for up to a year. |
| DMF | 20 mg/mL | Room Temperature | Not specified | Stable | |
| Ethanol | 11 mg/mL, 3 mg/mL | Room Temperature | Not specified | Stable | |
| Aqueous Buffers | |||||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Room Temperature | > 1 day | Not Recommended | Aqueous solutions should be prepared fresh. |
| Phosphate Buffer (pH 7.4) | 1 mg/100 mL | 37°C | Not specified | Low Solubility | Nanosuspensions can increase solubility to 6.9 mg/100 mL. |
| Forced Degradation | |||||
| 0.1 M HCl | 10 µg/mL | Not specified | Not specified | Moderately Stable | Significant degradation occurs under acidic conditions. |
| 0.1 M NaOH | 10 µg/mL | Not specified | Not specified | Moderately Stable | Significant degradation occurs under alkaline conditions. |
| 3% H₂O₂ | 10 µg/mL | Room Temperature | 2 hours | Unstable | Unstable in oxidative environments. |
Experimental Protocols
Protocol for Preparing this compound Solutions for In Vitro Experiments
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microfuge tube.
-
Initial Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Sonication may be used if necessary.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it with the desired experimental buffer (e.g., PBS, cell culture medium) to the final working concentration immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and reagents.
-
Preparation of this compound Solution: Prepare a solution of this compound in the experimental buffer of interest at a known concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Preparation: Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC method.
-
HPLC Analysis:
-
Column: C18 column (e.g., X Bridge C18, 3.5 µm, 150 × 4.6 mm).
-
Mobile Phase: A common mobile phase is a mixture of trifluoroacetic acid and acetonitrile (50:50, v/v) or a phosphate buffer with acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 266 nm or 272 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Bosentan-related hepatotoxicity in animal models. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The primary mechanism of this compound-induced liver injury is the inhibition of the bile salt export pump (BSEP), a transporter protein on the canalicular membrane of hepatocytes.[1] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile salts, which can cause liver cell damage and cholestasis.[1] Additionally, some of this compound's metabolites may also contribute to hepatotoxicity.[2]
Q2: Why is it difficult to reproduce this compound-induced liver injury in standard rodent models?
A2: Rodents, particularly rats, are less susceptible to this compound-induced hepatotoxicity than humans.[3] This is largely due to species differences in bile acid transport and composition. This compound is a more potent inhibitor of the rat Na+-dependent taurocholate cotransporting polypeptide (Ntcp), which is responsible for the uptake of bile acids into hepatocytes, than the human equivalent (NTCP).[3] This potent inhibition of uptake in rats likely reduces the intracellular accumulation of bile acids, even when the efflux pump (Bsep) is inhibited, thus protecting the liver from injury.
Q3: What are the key human metabolites of this compound and are they hepatotoxic?
A3: this compound is metabolized by CYP2C9 and CYP3A4 into three main metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056. The metabolite Ro 48-5033 is pharmacologically active and contributes to the therapeutic effect. Studies in human hepatocytes have suggested that the metabolite Ro 64-1056, formed from Ro 47-8634 via a CYP2C9-mediated reaction, is directly involved in this compound-induced liver injury.
Q4: Are there genetic factors that can influence susceptibility to this compound hepatotoxicity?
A4: Yes, in humans, genetic polymorphisms in the CYP2C9 enzyme are associated with an increased risk of developing this compound-induced liver injury. Specifically, the CYP2C9*2 variant leads to reduced metabolism of this compound, which can result in higher drug exposure and an increased risk of hepatotoxicity.
Troubleshooting Guide
Issue 1: No significant elevation in liver enzymes (ALT/AST) is observed in rats or mice treated with this compound.
-
Cause: As mentioned in FAQ 2, rodents are relatively resistant to this compound-induced hepatotoxicity due to differences in bile acid transporter activity.
-
Solution:
-
Consider a Sensitized Model: A standard model using this compound alone may not be sufficient. A more effective approach is to use a "sensitized" model. One published method for another BSEP inhibitor, which can be adapted for this compound, involves co-administration of a hydrophobic bile salt like chenodeoxycholic acid (CDCA). This makes the rodent bile acid pool more similar to that of humans, thereby increasing the susceptibility to BSEP inhibitor-induced injury.
-
Increase the Dose: While keeping in mind the potential for off-target effects and general toxicity, a dose-escalation study could be performed. However, be aware that very high doses may not reflect a clinically relevant mechanism.
-
Measure More Sensitive Biomarkers: In addition to ALT and AST, measure serum bile acids. An increase in serum bile acids can be a more direct and sensitive indicator of BSEP inhibition and cholestasis.
-
Issue 2: High mortality is observed in the animal model, especially when using a sensitizing agent like CDCA.
-
Cause: The combination of a sensitizing agent and a test compound can lead to unexpectedly severe liver injury and systemic toxicity. The dose of the sensitizing agent itself might be too high for the specific strain or substrain of the animal being used.
-
Solution:
-
Optimize the Dose of the Sensitizing Agent: Perform a dose-ranging study for the sensitizing agent (e.g., CDCA) alone to determine the maximum tolerated dose (MTD) in your specific animal model before combining it with this compound.
-
Staggered Dosing: Instead of administering the sensitizing agent and this compound simultaneously, consider a pre-treatment period with the sensitizing agent for a few days to allow the animal to acclimate before starting this compound treatment.
-
Intensive Monitoring: Implement more frequent monitoring of the animals (e.g., twice daily health checks) to identify early signs of distress, such as weight loss, lethargy, or ruffled fur. This allows for humane euthanasia of animals that reach a defined endpoint before they succumb to the toxicity.
-
Reduce the Dose of this compound: In the sensitized model, a lower dose of this compound may be sufficient to induce hepatotoxicity.
-
Issue 3: Variability in the hepatotoxic response between individual animals.
-
Cause: Biological variability is inherent in animal studies. Factors such as genetics, gut microbiome, and underlying subclinical health issues can contribute to different responses. For drug-induced liver injury models, variations in the expression and activity of metabolic enzymes (e.g., CYPs) and transporters can be a major factor.
-
Solution:
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of the study.
-
Use Genetically Defined Strains: Inbred strains of mice or rats can help to reduce genetic variability.
-
Control for Environmental Factors: Ensure that all animals are housed under identical conditions (e.g., diet, light-dark cycle, temperature) to minimize environmental sources of variation.
-
Fasting: Fasting animals for 12-16 hours before administering the compound can reduce variability in baseline glutathione levels, which can impact the extent of liver injury. However, be aware that fasting itself can induce stress and alter metabolic pathways.
-
Data Presentation
Table 1: In Vitro Inhibition of Bile Salt Transporters by this compound
| Transporter | Species | Assay System | IC50 / Ki | Reference |
| BSEP/Bsep | Human | Sf9 cell membrane vesicles | 76.8 µM | |
| Rat | Sf9 cell membrane vesicles | 101 µM | ||
| Bsep | Rat | In vitro transport assay | Ki ≈ 12 µM | |
| NTCP/Ntcp | Human | Suspended hepatocytes | IC50 ≈ 30 µM | |
| Rat | Suspended hepatocytes | IC50 ≈ 5.4 µM | ||
| Human | HEK293 cells | IC50 ≈ 24 µM | ||
| Rat | HEK293 cells | IC50 ≈ 0.71 µM |
Table 2: Clinical Incidence of Liver Enzyme Elevation with this compound
| Parameter | This compound Dose | Incidence | Reference |
| ALT/AST > 3x ULN | 125 mg b.i.d. | 12% | |
| 250 mg b.i.d. | 14% | ||
| ALT/AST > 8x ULN | 125 mg b.i.d. | 2% | |
| 250 mg b.i.d. | 7% | ||
| Elevated Aminotransferases | Not specified | 7.6% |
Experimental Protocols
Proposed Protocol for a Sensitized Rat Model of this compound-Induced Hepatotoxicity
This protocol is adapted from a methodology used to sensitize rats to another BSEP inhibitor and may require optimization.
1. Animals:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
2. Acclimation:
-
Acclimate animals for at least one week before the start of the experiment with free access to standard chow and water.
3. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in water).
-
Group 2: Chenodeoxycholic acid (CDCA) alone.
-
Group 3: this compound alone.
-
Group 4: CDCA + this compound.
4. Dosing and Administration:
-
CDCA: Administer a non-toxic dose of CDCA (e.g., 30-60 mg/kg, to be optimized) by oral gavage once daily for 3-5 days.
-
This compound: Administer this compound (e.g., 50-100 mg/kg, to be optimized) by oral gavage once daily, either concurrently with CDCA or starting after a few days of CDCA pre-treatment.
-
Duration: Treat for 3 to 7 days. A time-course study is recommended to determine the optimal time point for assessing hepatotoxicity.
5. Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
Collect blood samples at baseline and at the end of the study (and at intermediate time points if possible) for biochemical analysis.
6. Endpoint Analysis:
-
Serum Biochemistry: Measure ALT, AST, total bilirubin, and total serum bile acids. Analysis of individual bile acids (e.g., TCA, GCA, CA) by LC-MS/MS can provide more specific information.
-
Histopathology: Collect liver tissue at the end of the study. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for signs of hepatocellular necrosis, bile duct hyperplasia, and cholestasis.
-
Gene Expression (Optional): Analyze the mRNA expression of key genes involved in bile acid homeostasis (e.g., Cyp7a1, Ntcp, Mdr2) in liver tissue via qPCR.
Visualizations
Caption: Mechanism of this compound-induced hepatotoxicity via BSEP inhibition.
Caption: Experimental workflow for a sensitized rat model of hepatotoxicity.
Caption: Troubleshooting logic for lack of hepatotoxicity in animal models.
References
- 1. The endothelin antagonist this compound inhibits the canalicular bile salt export pump: a potential mechanism for hepatic adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Metabolic Pathway of this compound and of the Cytotoxicity of this compound Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of rat and human Na+-dependent taurocholate cotransporting polypeptide (NTCP/SLC10A1)by this compound: a mechanism for species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Bosentan in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bosentan in their experiments. The focus is on identifying and mitigating the known off-target effects of this dual endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, which constitutes its on-target activity.[1] However, several off-target effects have been documented in experimental settings, which are crucial to consider for accurate data interpretation. These include:
-
Hepatotoxicity: this compound is associated with a risk of liver injury, often observed as an elevation in serum aminotransferase levels.[2][3] This is a significant concern in both clinical and experimental use.
-
Inhibition of Transient Receptor Potential Cation (TRPC) Channels: this compound can downregulate the expression of TRPC6 channels in pulmonary artery smooth muscle cells (PASMCs), an effect that may be independent of endothelin receptor blockade.
-
Modulation of STAT3 Signaling: this compound has been shown to interfere with the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), potentially impacting pathways related to cell growth and proliferation.
-
Induction of Cytochrome P450 (CYP) Enzymes: this compound is known to induce CYP2C9 and CYP3A4 enzymes, which can lead to drug-drug interactions and alter the metabolism of other compounds in your experimental system.[4][5]
-
Anti-inflammatory Effects: this compound has been observed to modulate the levels of inflammatory cytokines such as TNF-α and IL-6.
Q2: At what concentrations are off-target effects of this compound typically observed?
A2: Off-target effects of this compound are generally observed at concentrations higher than those required for endothelin receptor antagonism. It is critical to perform dose-response experiments to distinguish between on-target and off-target effects. The table below provides a summary of reported concentrations for both on-target and off-target activities.
Q3: What are suitable negative controls to account for this compound's off-target effects?
A3: To confirm that an observed effect is due to endothelin receptor blockade and not an off-target mechanism, consider using one or more of the following controls:
-
"Inactive" Enantiomer or Analog: If available, use a structurally similar molecule that is known to be inactive against endothelin receptors.
-
Rescue Experiments: After treating with this compound, add an excess of the endogenous ligand, Endothelin-1 (ET-1), to see if the effect can be reversed. This helps confirm a competitive antagonism at the endothelin receptors.
-
Direct Knockdown/Out of Target: Use techniques like siRNA or CRISPR to directly target the ETA and/or ETB receptors. If the phenotype of receptor knockdown mimics the effect of this compound, it supports an on-target mechanism.
Q4: How can I manage potential drug-drug interactions caused by this compound's induction of CYP enzymes in my experiments?
A4: this compound's induction of CYP2C9 and CYP3A4 can alter the metabolism of other compounds in your cell culture or in vivo model. To manage this:
-
Check for CYP Substrates: Determine if other compounds you are using are substrates of CYP2C9 or CYP3A4.
-
Include Appropriate Controls: Have experimental groups treated with the other compound alone, this compound alone, and the combination to delineate any interactive effects.
-
Consider Pre-treatment Time: The induction of CYP enzymes takes time. Be mindful of the duration of this compound pre-incubation in your experimental design.
-
Use a Non-Inducing ERA: If CYP induction is a major concern, consider using an alternative ERA with a lower potential for this effect, such as Macitentan, for comparison.
Data Presentation
Table 1: Concentration-Dependent On-Target and Off-Target Effects of this compound
| Effect | Target/Pathway | Cell Type/System | Effective Concentration | Reference |
| On-Target | ||||
| ETA Receptor Binding (Kd) | ETA Receptor | Human Pulmonary Artery | 12.5 nM | |
| ETB Receptor Binding (Kd) | ETB Receptor | Human Pulmonary Artery | 1.1 µM | |
| ETA/ETB Receptor Binding (KD) | ETA/ETB Receptors | Human Left Ventricle | 77.9 nM | |
| Off-Target | ||||
| TRPC6 Downregulation | TRPC6 Channels | Human PASMCs | 10 - 50 µM | |
| Inhibition of Cell Proliferation | PDGF Pathway | Human PASMCs | 20 - 50 µM | |
| STAT3 Phosphorylation Inhibition | STAT3 | Human PASMCs | 50 µM | |
| BSEP Inhibition (IC50) | Bile Salt Export Pump | In vitro assay | 42 µM | |
| NTCP Inhibition (IC50) | Sodium Taurocholate Cotransporting Polypeptide | In vitro assay | 36 µM |
Table 2: Comparison of Clinically Relevant Endothelin Receptor Antagonists
| Feature | This compound | Ambrisentan | Macitentan |
| Receptor Selectivity | Dual ETA/ETB Antagonist | Selective ETA Antagonist | Dual ETA/ETB Antagonist |
| Relative ETA:ETB Affinity | ~20:1 | >4000:1 | ~50:1 |
| Hepatotoxicity Risk | Highest | Low | Low |
| CYP Induction Potential | Inducer of CYP2C9 and CYP3A4 | Low | Low at therapeutic doses |
| Primary Use as a Control | To confirm dual ETA/ETB blockade | To isolate ETA-mediated effects | Alternative dual antagonist with a better safety profile |
Troubleshooting Guide
Problem: I am observing an anti-proliferative effect of this compound in my cell-based assay, but I am not sure if it is due to endothelin receptor blockade.
Possible Cause & Solution:
-
Off-Target Effect on TRPC6/STAT3: this compound can inhibit proliferation in PASMCs at concentrations of 20-50 µM, potentially through downregulation of TRPC6 and inhibition of STAT3 phosphorylation, independent of endothelin receptor antagonism.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment. If the anti-proliferative effect occurs at concentrations significantly higher than the Kd for endothelin receptors (see Table 1), it may be an off-target effect.
-
Use an Alternative ERA: Treat your cells with a structurally different ERA, like Ambrisentan or Macitentan. If these compounds do not produce the same anti-proliferative effect at equivalent on-target concentrations, the effect of this compound is likely off-target.
-
Western Blot Analysis: Assess the protein levels of TRPC6 and phosphorylated STAT3 (p-STAT3) in your cells after this compound treatment. A decrease in these proteins would support an off-target mechanism.
-
Rescue Experiment: Co-incubate with a high concentration of Endothelin-1. If the anti-proliferative effect is not reversed, it is likely independent of endothelin receptor competition.
-
-
Problem: I am seeing unexpected changes in the expression of inflammatory markers (e.g., TNF-α, IL-6) in my experiment with this compound.
Possible Cause & Solution:
-
Direct Anti-inflammatory Action: this compound has been shown to modulate the expression of pro-inflammatory cytokines.
-
Troubleshooting Steps:
-
Confirm with Alternative ERAs: Test whether Ambrisentan or Macitentan elicit the same response. Differences in the cytokine profile between these antagonists could point to an off-target effect of this compound.
-
Investigate Upstream Pathways: Analyze pathways known to regulate the expression of these cytokines to see if they are modulated by this compound.
-
-
Problem: My in vivo experiment results are difficult to interpret due to potential hepatotoxicity from this compound.
Possible Cause & Solution:
-
This compound-Induced Liver Injury: this compound is known to cause dose-dependent hepatotoxicity.
-
Troubleshooting Steps:
-
Monitor Liver Enzymes: In animal studies, regularly monitor plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: At the end of the study, perform a histological examination of liver tissue to check for signs of injury.
-
Use a Lower Dose: If possible, use the lowest effective dose of this compound to minimize liver toxicity.
-
Consider an Alternative ERA: Macitentan and Ambrisentan have a lower reported risk of hepatotoxicity and could be used as alternatives if liver effects are confounding your results.
-
-
Experimental Protocols
Protocol 1: Assessing this compound's Effect on TRPC6 and p-STAT3 Expression by Western Blot
-
Cell Culture and Treatment:
-
Culture human pulmonary artery smooth muscle cells (PASMCs) in an appropriate growth medium.
-
Once cells reach 70-80% confluency, serum-starve them for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µM) for 24-48 hours. Include a positive control for pathway activation if applicable (e.g., PDGF for TRPC6 and STAT3 activation).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRPC6, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
-
Protocol 2: Measuring Cell Proliferation using [3H]-Thymidine Incorporation Assay
-
Cell Seeding:
-
Seed cells (e.g., PASMCs) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Cell Treatment:
-
Serum-starve the cells for 24 hours.
-
Treat the cells with a mitogen (e.g., PDGF or Endothelin-1) in the presence or absence of various concentrations of this compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
[3H]-Thymidine Labeling:
-
Add 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 4-18 hours.
-
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Lyse the cells and harvest the DNA onto a glass fiber filter using a cell harvester.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the control (mitogen-stimulated) group.
-
Mandatory Visualizations
Caption: On-target mechanism of this compound via blockade of ET-A and ET-B receptors.
Caption: Potential off-target mechanism of this compound via TRPC6 and STAT3 pathways.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
Technical Support Center: Improving Bosentan Delivery in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of Bosentan.
Troubleshooting Guide
Researchers often face challenges with this compound's low aqueous solubility and variable oral bioavailability in preclinical models. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent plasma concentrations after oral administration | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract. | 1. Formulation Enhancement: Utilize solubility-enhancing formulations such as nanosuspensions, solid dispersions, or self-nanoemulsifying drug delivery systems (SNEDDS).[1][2] 2. Vehicle Optimization: Prepare a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethyl cellulose) to improve dispersion and prevent settling. 3. Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area for dissolution. |
| Rapid metabolism by cytochrome P450 enzymes (CYP2C9 and CYP3A4) in the liver and gut wall (first-pass metabolism). | 1. Co-administration with Inhibitors (for mechanistic studies): In exploratory studies, co-administration with a known inhibitor of CYP3A4 (e.g., ketoconazole) or CYP2C9 can help determine the extent of first-pass metabolism. Note: This is not a solution for therapeutic studies but a diagnostic tool. 2. Route of Administration: For initial efficacy studies, consider alternative routes of administration that bypass first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection, to establish a baseline for maximum exposure. | |
| Precipitation of this compound in aqueous vehicle before or during administration | This compound's hydrophobic nature and tendency to agglomerate in aqueous environments. | 1. Use of Co-solvents: Incorporate a biocompatible co-solvent like polyethylene glycol (PEG) 300 or 400 in the vehicle. However, be mindful of potential toxicity with chronic dosing. 2. pH Adjustment: this compound's solubility increases at higher pH values. For in vitro work or specific formulations, adjusting the pH of the vehicle to be more alkaline may help, but physiological compatibility must be considered for in vivo studies. 3. Sonication: Use an ultrasonic bath to disperse the drug in the vehicle just prior to administration. |
| Difficulty in resuspending the formulation | Settling of drug particles over time, especially with simple aqueous suspensions. | 1. Incorporate a Suspending Agent: Add methylcellulose or carboxymethyl cellulose to the vehicle to increase its viscosity and slow down sedimentation. 2. Thorough Mixing: Ensure the formulation is vortexed vigorously and inverted multiple times immediately before each administration to ensure a homogenous suspension. |
| High variability in plasma concentrations between animals | Inconsistent dosing due to an inhomogeneous suspension. | 1. Precise Dosing Technique: Use calibrated positive displacement pipettes or syringes for accurate volume administration. 2. Homogenize Suspension Before Each Animal: Vortex the stock suspension immediately before drawing up the dose for each animal to ensure consistent drug concentration. |
| Differences in food intake among animals, which can affect gastrointestinal physiology and drug absorption. | 1. Fasting: Fast animals overnight before dosing to standardize gastrointestinal conditions. Ensure free access to water. 2. Standardized Diet: Provide all animals with the same diet throughout the study period. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a simple and effective vehicle for oral administration of this compound in rats? A common and effective vehicle is a suspension in 0.5% to 1% w/v carboxymethyl cellulose (CMC) in water, often with a small amount of a surfactant like 0.1% Tween 80 to aid in wetting the drug powder.
-
Q2: How can I prepare a this compound nanosuspension for preclinical studies? A common method is antisolvent precipitation. This involves dissolving this compound in an organic solvent (e.g., acetone) and then rapidly adding this solution to an aqueous solution containing a stabilizer (e.g., hydroxypropyl methylcellulose or a surfactant like Tween 80) under high-speed homogenization or sonication. The organic solvent is then removed by evaporation.
-
Q3: What is the recommended oral gavage volume for rats? The typical oral gavage volume for rats is 5-10 mL/kg of body weight. It is crucial not to exceed 20 mL/kg to avoid distress and potential complications.
Pharmacokinetics and Analysis
-
Q4: What are the key pharmacokinetic parameters of this compound in rats? Following oral administration, this compound generally reaches maximum plasma concentrations (Tmax) within 3-5 hours. The oral bioavailability is approximately 50% but can be highly variable depending on the formulation. The elimination half-life is around 5 hours.
-
Q5: How can I measure this compound concentrations in rat plasma? A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and reliable technique. Liquid chromatography-mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.
Mechanism of Action
-
Q6: What is the mechanism of action of this compound? this compound is a dual endothelin receptor antagonist (ERA). It competitively blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors in the vascular endothelium and smooth muscle. This inhibition prevents the potent vasoconstriction and proliferative effects of ET-1, leading to vasodilation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Vehicle/Formulation | Value | Preclinical Model |
| Aqueous Solubility (pH 7.4) | Unprocessed this compound | ~1 mg/100 mL | In vitro |
| Nanosuspension | ~6.9 mg/100 mL | In vitro | |
| Oral Bioavailability | Aqueous Suspension | ~50% | Healthy Human Volunteers |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Increased by 1.84 to 2.12-fold compared to reference tablet | Rats | |
| Peak Plasma Concentration (Cmax) after 125 mg oral dose | Tablet | 1.3 - 1.6 µg/mL | Healthy Human Volunteers |
| Time to Peak Plasma Concentration (Tmax) | Tablet | 3 - 5 hours | Healthy Human Volunteers |
| Plasma Protein Binding | - | ~98% (primarily to albumin) | Human Plasma |
| Metabolizing Enzymes | - | CYP2C9 and CYP3A4 | Human Liver Microsomes |
Experimental Protocols
1. Preparation of this compound Suspension for Oral Gavage (10 mg/mL)
-
Materials: this compound powder, 0.5% (w/v) Carboxymethyl Cellulose (CMC) solution in purified water, 0.1% (v/v) Tween 80, magnetic stirrer, and stir bar.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a suitable container, add a small volume of the 0.5% CMC solution containing 0.1% Tween 80 to the this compound powder to form a paste.
-
Gradually add the remaining volume of the CMC solution while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use. A stability study showed that a 6.25 mg/mL suspension was stable for at least 31 days at room temperature and under refrigeration.
-
2. Oral Administration to Rats via Gavage
-
Animal Handling: Gently restrain the rat, ensuring it can breathe comfortably. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Dose Calculation: Calculate the required volume of the this compound suspension based on the animal's most recent body weight and the target dose.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the calculated volume of the suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
3. Analysis of this compound in Rat Plasma by RP-HPLC
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of acetonitrile containing an internal standard (e.g., Losartan).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.6) in an 80:20 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 273 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve by spiking known concentrations of this compound into blank rat plasma and processing the samples as described above. Plot the peak area ratio of this compound to the internal standard against the concentration.
Visualizations
This compound's mechanism of action via dual endothelin receptor blockade.
Experimental workflow for a preclinical pharmacokinetic study of this compound.
A logical workflow for troubleshooting poor this compound delivery.
References
Bosentan Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Bosentan dose-response curve experiments.
I. Troubleshooting Guides
Experimentation with this compound can present challenges. This section provides solutions to common issues encountered during in vitro studies.
Table 1: Troubleshooting Common Issues in this compound In Vitro Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Dose-Response Curve | This compound Solubility Issues: this compound has low aqueous solubility, especially at neutral or acidic pH. Precipitation at higher concentrations can lead to inaccurate dosing and variable results. | - Solvent Selection: Dissolve this compound in a suitable organic solvent like DMSO at a high concentration to create a stock solution. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.- pH of Media: Maintain the pH of the culture media within the optimal physiological range (7.2-7.4) to improve solubility.- Formulation Strategies: For persistent solubility issues, consider using formulations like inclusion complexes with cyclodextrins or nanosuspensions to enhance solubility. |
| Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions can lead to a distorted dose-response curve. | - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.- Serial Dilution Technique: Prepare a fresh dilution series for each experiment. Use a fresh pipette tip for each dilution step to avoid carryover. | |
| Cell Health and Viability: Unhealthy or variable cell populations will respond inconsistently to treatment. | - Cell Culture Best Practices: Use cells within a consistent passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.- Viability Check: Perform a cell viability count (e.g., trypan blue exclusion) before seeding cells for the experiment. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | - Proper Cell Suspension: Ensure a homogenous cell suspension by gently mixing before seeding each well.- Edge Effects: Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Incubation Conditions: Fluctuations in temperature or CO2 levels in the incubator can affect cell growth and drug response. | - Stable Incubation: Ensure the incubator is properly calibrated and provides a stable environment. Avoid opening the incubator door frequently. | |
| Unexpected Cytotoxicity at Low Concentrations | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at the concentrations used. | - Vehicle Control: Include a vehicle control group (cells treated with the same concentration of solvent as the highest this compound dose) to assess solvent toxicity.- Optimize Solvent Concentration: Titrate the solvent concentration to determine the maximum non-toxic level for your specific cell line. |
| Metabolite-Induced Toxicity: this compound metabolites can be more cytotoxic than the parent compound. Some cell lines may have higher metabolic activity. | - Cell Line Selection: Be aware of the metabolic capabilities of your chosen cell line. Primary hepatocytes, for example, will have higher metabolic activity than some cancer cell lines.[1][2] | |
| Contamination: Mycoplasma or other microbial contamination can cause cellular stress and increase sensitivity to cytotoxic agents. | - Regular Testing: Routinely test cell cultures for mycoplasma contamination. | |
| No Observable Effect of this compound | Incorrect Dose Range: The concentrations of this compound used may be too low to elicit a response in the chosen experimental system. | - Literature Review: Consult the literature for effective concentrations of this compound in similar experimental models. In vitro studies often use concentrations in the range of 0.1 µM to 50 µM.[3][4]- Dose-Ranging Study: Perform a broad dose-ranging study (e.g., from nanomolar to high micromolar) to identify the active concentration range. |
| Receptor Expression: The target cells may not express sufficient levels of endothelin receptors (ETA and/or ETB). | - Receptor Expression Analysis: Confirm the expression of ETA and ETB receptors in your cell line using techniques like qPCR, Western blotting, or flow cytometry. | |
| Assay Interference: this compound may interfere with the detection method of the assay (e.g., absorbance or fluorescence). | - Assay Controls: Include a control with this compound in cell-free media to check for direct interference with the assay reagents. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[5] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to these receptors on vascular smooth muscle cells, leading to vasoconstriction and cell proliferation. By blocking these receptors, this compound inhibits the downstream signaling pathways of ET-1, resulting in vasodilation and antiproliferative effects.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Based on published studies, a common starting concentration range for in vitro experiments is 0.1 µM to 50 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay, and the experimental endpoint. It is always recommended to perform a dose-ranging study to determine the optimal concentrations for your specific experiment.
Q3: How should I prepare this compound for in vitro use?
A3: Due to its poor water solubility, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept to a minimum (ideally below 0.5%) to avoid solvent-induced effects on the cells.
Q4: What are the key downstream signaling molecules to measure when assessing this compound's activity?
A4: A key downstream signaling pathway activated by ET-1 is the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). Therefore, measuring the levels of phosphorylated ERK (p-ERK) by Western blotting is a common method to assess the inhibitory activity of this compound.
Q5: Can this compound interfere with common cell viability assays?
A5: It is possible for any compound to interfere with assay components. To test for this, you should include a control well containing the highest concentration of this compound in cell-free medium. If there is a significant change in the assay signal in this well compared to the medium-only control, it suggests interference.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells.
Table 2: MTT Assay Protocol for this compound
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. |
| 2. This compound Treatment | Prepare serial dilutions of this compound from a DMSO stock solution in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same percentage of DMSO). |
| 3. Incubation | Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. |
| 4. MTT Addition | After incubation, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C. |
| 5. Formazan Solubilization | Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. |
| 6. Absorbance Measurement | Measure the absorbance at a wavelength of 570 nm using a microplate reader. |
| 7. Data Analysis | Calculate cell viability as a percentage of the vehicle-treated control cells. |
B. Endothelin Receptor Binding Assay (Radioligand Competition)
This protocol outlines a competitive binding assay to determine the affinity of this compound for endothelin receptors using a radiolabeled ligand (e.g., [¹²⁵I]-ET-1).
Table 3: Radioligand Receptor Binding Assay Protocol
| Step | Procedure |
| 1. Membrane Preparation | Prepare cell membranes from cells or tissues expressing endothelin receptors. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. |
| 2. Assay Setup | In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled endothelin-1 ([¹²⁵I]-ET-1), and varying concentrations of unlabeled this compound. |
| 3. Incubation | Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation. |
| 4. Separation of Bound and Free Ligand | Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer. |
| 5. Radioactivity Measurement | Dry the filter plate and measure the radioactivity in each well using a scintillation counter. |
| 6. Data Analysis | Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation. |
C. Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection of p-ERK levels in cell lysates following this compound treatment as a measure of its inhibitory effect on ET-1 signaling.
Table 4: Western Blot Protocol for p-ERK
| Step | Procedure |
| 1. Cell Treatment | Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal p-ERK levels. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with ET-1 for a short period (e.g., 5-15 minutes). |
| 2. Cell Lysis | Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. |
| 3. Protein Quantification | Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). |
| 4. SDS-PAGE | Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. |
| 5. Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. |
| 6. Immunoblotting | Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-ERK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 7. Detection | Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. |
| 8. Re-probing (Loading Control) | Strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading. |
| 9. Densitometry Analysis | Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal. |
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies. These values can serve as a reference for experimental design and data interpretation.
Table 5: In Vitro Quantitative Data for this compound
| Parameter | Value | Assay/Cell Type | Reference |
| Ki (ETA Receptor) | 4.7 nM | [¹²⁵I]-ET-1 binding on human smooth muscle cells | |
| Ki (ETB Receptor) | 95 nM | [¹²⁵I]-ET-1 binding on human placenta | |
| IC50 (ET-1 induced contraction) | 63 nM (pA2 = 7.2) | Isolated rat aorta (ETA) | |
| IC50 (Sarafotoxin S6c induced contraction) | 1 µM (pA2 = 6.0) | Rat trachea (ETB) | |
| Effective Concentration (Cell Viability) | 0.1 µM - 10 µM | Dermal Microvascular Endothelial Cells | |
| Effective Concentration (Inhibition of Proliferation) | 20 µM - 50 µM | Pulmonary Artery Smooth Muscle Cells |
V. Visualizations
A. This compound Signaling Pathway
Caption: this compound's mechanism of action in the endothelin signaling pathway.
B. Experimental Workflow for Dose-Response Curve Generation
Caption: A typical experimental workflow for generating a this compound dose-response curve.
C. Troubleshooting Logic for Inconsistent Dose-Response Curves
Caption: A decision tree for troubleshooting inconsistent this compound dose-response curves.
References
- 1. Analysis of the Metabolic Pathway of this compound and of the Cytotoxicity of this compound Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. atsjournals.org [atsjournals.org]
- 5. rpsg.org.uk [rpsg.org.uk]
Technical Support Center: Adjusting Bosentan Treatment Duration in Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bosentan in chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual endothelin receptor antagonist (ERA) that competitively blocks both endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role in the pathophysiology of various chronic diseases by promoting vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation.[2][3] By blocking both ET-A and ET-B receptors, this compound inhibits these downstream effects, leading to vasodilation and a reduction in vascular remodeling.[1][2]
Q2: What are the common chronic disease models where this compound is used?
This compound has been evaluated in a variety of preclinical chronic disease models, including:
-
Pulmonary Arterial Hypertension (PAH): Commonly studied in monocrotaline- or hypoxia-induced PAH in rats.
-
Fibrosis: Investigated in models of cardiac, renal, hepatic, and pulmonary fibrosis.
-
Congestive Heart Failure (CHF): Utilized in models such as the aorto-caval fistula in rats.
-
Portal Hypertension: Studied in rat models of cirrhosis and portal vein stenosis.
Q3: What is a typical starting dose and treatment duration for this compound in rat models?
The dosage and duration of this compound treatment can vary significantly depending on the specific chronic disease model and the research question. However, a common starting point in rat models is a dose of 100 mg/kg/day, often administered for 4 weeks. Dose-ranging studies have utilized doses from 10 to 300 mg/kg/day. It is crucial to refer to literature specific to your model to determine the optimal dosing regimen.
Q4: How should this compound be prepared for oral administration in rodents?
This compound can be administered via oral gavage or as a food admix. For oral gavage, it can be suspended in a vehicle like a 10% sucrose solution to improve palatability. Another common vehicle is methylcellulose. When mixed with food, it's important to monitor the animal's food intake to ensure consistent dosing. For example, in some studies, this compound has been mixed with white chocolate cream, which is readily consumed by rats.
Troubleshooting Guides
Issue 1: Suboptimal Therapeutic Effect
Symptom: No significant improvement in disease markers (e.g., mean pulmonary arterial pressure, fibrosis markers) after the planned treatment duration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | The initial dose may be too low for the specific model or disease severity. Review literature for dose-ranging studies in similar models. Consider a pilot study with escalating doses (e.g., 30, 100, 300 mg/kg/day) to determine the maximally effective dose. |
| Insufficient Treatment Duration | The treatment period may be too short to observe significant changes, especially in chronic fibrosis models. Some studies extend treatment for several weeks or even months. Consider extending the treatment duration based on the known progression of the disease in your model. |
| Poor Bioavailability | Improper vehicle preparation or administration technique can lead to reduced absorption. Ensure the suspension for oral gavage is homogenous and administered correctly. For food admix, verify consistent food consumption. |
| Drug Metabolism | This compound is metabolized by CYP2C9 and CYP3A4. Co-administration of other compounds that induce these enzymes could decrease this compound's efficacy. Review all administered compounds for potential drug interactions. |
Issue 2: Adverse Effects Observed
Symptom: Animals exhibit signs of hepatotoxicity (e.g., elevated liver enzymes), significant weight loss, or other signs of distress.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hepatotoxicity | This compound is known to be associated with dose-dependent elevations in liver aminotransferases. If elevated liver enzymes are detected, consider reducing the dose. For example, if ALT/AST levels are >3 and ≤5 times the upper limit of normal, a dose reduction may be warranted. In severe cases, treatment interruption may be necessary. |
| Off-Target Effects | At high doses, off-target effects may become more prominent. Ensure the dose used is within the therapeutic range reported in the literature for your specific model. |
| Vehicle Toxicity | The vehicle used for administration could be causing adverse effects. Ensure the vehicle is well-tolerated and used at appropriate concentrations. |
| Fluid Retention | Fluid retention is a known side effect of endothelin receptor antagonists. Monitor for signs of edema. |
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in Rat Models of Pulmonary Hypertension
| Model | This compound Dose | Treatment Duration | Change in Mean Pulmonary Arterial Pressure (MPAP) | Change in Right Ventricular (RV) Hypertrophy | Reference |
| Monocrotaline-induced PAH | 300 mg/kg/day (food admix) | 4 weeks | Significant attenuation of increase | Significantly reduced | |
| Hypoxia-induced PAH | 100 mg/kg/day (oral gavage) | 4 weeks (preventative) | Prevented development of pulmonary hypertension | Attenuated right heart hypertrophy | |
| Hypoxia-induced PAH | 100 mg/kg/day (oral gavage) | 4 weeks (reversal) | Significant reversal of established hypertension | Significant reversal |
Table 2: Effects of this compound on Portal Pressure in Rat Models
| Model | This compound Dose | Route of Administration | Change in Portal Pressure | Reference |
| Secondary Biliary Cirrhosis | 30 mg/kg | Intravenous | Significantly reduced from 14.6 to 12.1 mm Hg | |
| Portal Vein Stenosis | 30 mg/kg | Intravenous | Significantly decreased from 13.1 to 11.4 mm Hg |
Experimental Protocols
Protocol 1: Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Wistar rats receive a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension.
-
This compound Preparation: this compound is mixed with the standard chow to achieve the desired daily dose (e.g., 300 mg/kg/day).
-
Treatment Regimen: Treatment with the this compound-containing food or placebo food begins on the day of monocrotaline injection and continues for 4 weeks.
-
Monitoring: Body weight and food consumption are monitored regularly.
-
Endpoint Analysis: After 4 weeks, hemodynamic parameters such as mean pulmonary arterial pressure (MPAP) are measured. The heart is excised, and the right ventricle is dissected from the left ventricle plus septum to determine the ratio of right ventricular weight to body weight as an index of hypertrophy.
(Based on the methodology described in)
Protocol 2: Hypoxia-Induced Pulmonary Hypertension in Rats (Reversal Study)
-
Animal Model: Rats are exposed to chronic hypoxia (10% O2) for 2 weeks to establish pulmonary hypertension.
-
This compound Preparation: this compound is prepared for daily oral gavage.
-
Treatment Regimen: After the initial 2 weeks of hypoxia, rats are treated daily with this compound (100 mg/kg) or vehicle via oral gavage for the subsequent 4 weeks while continuing hypoxic exposure.
-
Endpoint Analysis: At the end of the 6-week period, pulmonary artery pressure and right heart hypertrophy are assessed.
(Based on the methodology described in)
Visualizations
Caption: this compound's mechanism of action as a dual endothelin receptor antagonist.
Caption: General experimental workflow for evaluating this compound in a chronic disease model.
Caption: Logical workflow for adjusting this compound treatment based on experimental outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Beneficial hemodynamic effects of this compound, a mixed ET(A) and ET(B) receptor antagonist, in portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the non-peptide, non-selective endothelin antagonist, this compound, on regional haemodynamic responses to NG-monomethyl-L-arginine in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bosentan Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for formulating bosentan to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of this compound a focus of formulation development?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its poor water solubility leads to dissolution rate-limited absorption, resulting in an oral bioavailability of approximately 50%.[1][3] Enhancing its solubility and dissolution rate can lead to improved absorption and therapeutic efficacy.[1]
Q2: What are the common formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation techniques have been successfully employed to improve this compound's oral bioavailability, including:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier to enhance its dissolution rate.
-
Nanosuspensions: By reducing the particle size of this compound to the nanometer range, the surface area for dissolution is significantly increased.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
Mouth Dissolving Tablets (MDTs): These are designed to disintegrate or dissolve rapidly in the mouth, allowing for pre-gastric absorption and potentially bypassing first-pass metabolism.
Q3: What are the key in vitro and in vivo studies to evaluate the performance of enhanced this compound formulations?
A3: The key studies include:
-
In Vitro:
-
Dissolution Studies: To assess the rate and extent of drug release from the formulation.
-
Solubility Studies: To determine the saturation solubility of this compound in various media.
-
In Vitro Permeability Assays: To evaluate the transport of this compound across a simulated intestinal barrier.
-
-
In Vivo:
-
Pharmacokinetic Studies: To determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) in animal models.
-
Troubleshooting Guides
Formulation-Specific Troubleshooting
| Formulation Type | Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Solid Dispersions | Low drug loading | Poor miscibility of this compound with the chosen polymer. | Screen different hydrophilic polymers (e.g., Gelucire 50/13, Poloxamer 188) to find one with better solubilizing capacity for this compound. |
| Recrystallization of this compound upon storage | The amorphous solid dispersion is thermodynamically unstable. | Incorporate a stabilizing agent or select a polymer that has a higher glass transition temperature (Tg) to inhibit molecular mobility. | |
| Nanosuspensions | Particle aggregation or crystal growth | Insufficient amount or inappropriate type of stabilizer. | Optimize the type and concentration of stabilizers (e.g., surfactants like Tween 80 or Span 85). A combination of stabilizers may be more effective. |
| High Polydispersity Index (PDI) | Inefficient particle size reduction process or non-uniform particle growth. | Optimize the formulation and process parameters, such as the amount of stabilizer and the drug content, using a design of experiments (DoE) approach. | |
| SNEDDS | Poor self-emulsification or formation of large droplets | Imbalance in the oil/surfactant/co-surfactant ratio. | Systematically screen different oils, surfactants, and co-surfactants and construct pseudo-ternary phase diagrams to identify the optimal nanoemulsion region. |
| Drug precipitation upon dilution | The drug is not sufficiently solubilized in the nanoemulsion droplets. | Increase the concentration of the surfactant or co-surfactant, or select a different oil with higher solubilizing capacity for this compound. |
Experimental Troubleshooting
| Experiment | Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Dissolution Testing | High variability in dissolution profiles | Inconsistent formulation manufacturing; inadequate wetting of the drug. | Ensure a robust and reproducible manufacturing process. For poorly soluble drugs like this compound, the use of a surfactant (e.g., 1% Sodium Lauryl Sulfate) in the dissolution medium is often recommended by the FDA. |
| Incomplete drug release | The formulation is not effectively enhancing dissolution. | Re-evaluate the formulation strategy. Consider increasing the polymer-to-drug ratio in solid dispersions or optimizing the stabilizer concentration in nanosuspensions. | |
| In Vitro Permeability Assay | Low drug transport across the cell monolayer | Poor cell monolayer integrity; the formulation does not enhance permeability. | Check the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. If the formulation is designed to enhance permeability, ensure the concentration of any permeation enhancers is optimal. |
| In Vivo Pharmacokinetic Study | High inter-individual variability in plasma concentrations | Differences in animal physiology; inconsistent dosing. | Use a sufficient number of animals per group to account for biological variability. Ensure accurate and consistent administration of the formulation. |
| Lower than expected bioavailability | The formulation is not performing as well in vivo as in vitro; significant first-pass metabolism. | Investigate potential in vitro-in vivo correlations (IVIVC). Consider formulation strategies that can reduce first-pass metabolism, such as lymphatic transport via lipid-based formulations like SNEDDS. |
Data Presentation
Physicochemical Properties of Enhanced this compound Formulations
| Formulation Type | Key Parameters | Reported Values | Reference |
| Nanosuspension | Particle Size | 200.9 nm | |
| Polydispersity Index (PDI) | 0.24 | ||
| Solubility Enhancement | 6.9-fold increase compared to coarse this compound | ||
| SNEDDS | Droplet Size | 17.11 nm | |
| Polydispersity Index (PDI) | 0.180 | ||
| Emulsification Time | < 1 minute | ||
| Solid Dispersion | Dissolution Rate | ~95% release in 30 minutes (with Gelucire 50/13) |
Pharmacokinetic Parameters of Enhanced this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension (Control) | 1143.2 ± 123.5 | 4.0 ± 0.5 | 7895.4 ± 654.3 | 100 | |
| This compound SNEDDS | 1909.8 ± 201.7 | 2.0 ± 0.5 | 16738.2 ± 1123.8 | 212 |
Experimental Protocols
Preparation of this compound Nanosuspension by Antisolvent Precipitation
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Acetone (organic solvent)
-
Distilled water (anti-solvent)
-
Stabilizer (e.g., Tween 80, Span 85, HPβCD)
Procedure:
-
Dissolve this compound and an internal stabilizer (e.g., Tween 80) in acetone to form the organic phase.
-
Prepare the aqueous phase by dissolving an external stabilizer (e.g., HPβCD) in distilled water.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Allow the solvent to evaporate under continuous stirring.
-
Characterize the resulting nanosuspension for particle size, PDI, and zeta potential.
In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate the in vitro drug release profile of a this compound formulation.
Apparatus:
-
USP Dissolution Apparatus II (Paddle type)
Dissolution Medium:
-
900 mL of 1% Sodium Lauryl Sulfate (SLS) in water, maintained at 37 ± 0.5 °C.
Procedure:
-
Place the this compound formulation (e.g., tablet or capsule) in the dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
In Vivo Pharmacokinetic Study in Rats
Objective: To assess the oral bioavailability of a novel this compound formulation compared to a control.
Animals:
-
Wistar rats (male, 200-250 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., SNEDDS) and the control suspension orally via gavage.
-
Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: this compound's mechanism of action in the endothelin signaling pathway.
Caption: Experimental workflow for developing enhanced bioavailability this compound formulations.
Caption: Logic diagram for troubleshooting low oral bioavailability of this compound.
References
- 1. D-optimal Design for Preparation and Optimization of Fast Dissolving this compound Nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. A non-selective endothelin receptor antagonist this compound modulates kinetics of bone marrow-derived cells in ameliorating pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bosentan and Sildenafil in Experimental Pulmonary Hypertension
In the landscape of preclinical research for pulmonary hypertension (PH), a condition marked by elevated pressure in the pulmonary arteries, Bosentan and Sildenafil stand out as two cornerstone therapies. This guide provides a detailed comparison of their performance in experimental models of PH, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The focus is on studies utilizing the well-established monocrotaline (MCT)-induced model of pulmonary hypertension in rats, a model that recapitulates many features of the human disease.
Signaling Pathways of this compound and Sildenafil in Pulmonary Hypertension
This compound and Sildenafil exert their therapeutic effects through distinct molecular pathways that counteract the vasoconstriction and vascular remodeling characteristic of pulmonary hypertension.
Caption: Signaling pathways targeted by this compound and Sildenafil.
This compound is a dual endothelin receptor antagonist, blocking the binding of endothelin-1 (ET-1) to both its A (ET-A) and B (ET-B) receptors. This action inhibits the potent vasoconstrictive and proliferative effects of ET-1. Sildenafil, on the other hand, is a phosphodiesterase type 5 (PDE5) inhibitor. It enhances the effects of the nitric oxide (NO) signaling pathway by preventing the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that promotes vasodilation and has anti-proliferative effects.
Experimental Protocols
The primary model discussed in this guide is the monocrotaline (MCT)-induced pulmonary hypertension model in rats.
Induction of Pulmonary Hypertension:
-
Male Wistar or Sprague-Dawley rats are administered a single subcutaneous injection of monocrotaline (typically 60 mg/kg).
-
This injection induces progressive pulmonary vascular remodeling, leading to increased pulmonary arterial pressure and right ventricular hypertrophy over a period of several weeks.
Drug Administration:
-
This compound: Administered as a food admix at a dose of 300 mg/kg/day.[1][2]
-
Sildenafil: Administered in drinking water at a dose of 100 mg/kg/day.[1][2]
-
In some studies, sildenafil has also been administered orally at 30 g/kg per day starting 5 days after MCT administration.[3]
-
Treatment is typically initiated shortly after MCT injection and continues for a duration of 4 weeks.
Hemodynamic and Morphometric Assessments:
-
At the end of the treatment period, rats are anesthetized for hemodynamic measurements.
-
A catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP) or directly into the pulmonary artery to measure mean pulmonary arterial pressure (mPAP).
-
Following hemodynamic assessment, the hearts are excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S).
-
The degree of right ventricular hypertrophy is determined by calculating the ratio of the RV weight to the LV+S weight (RV/LV+S) or the ratio of the RV weight to the total body weight (RV/BW).
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a comparative study of this compound, Sildenafil, and their combination in the MCT-induced rat model of pulmonary hypertension.
| Parameter | Control | MCT-Treated (Untreated) | MCT + this compound (300 mg/kg/day) | MCT + Sildenafil (100 mg/kg/day) | MCT + this compound + Sildenafil |
| Mortality | 0% | 53% | 11% | 11% | 0% |
| Mean Pulmonary Arterial Pressure (mmHg) | Normal (not specified) | Increased | Significantly Attenuated | Significantly Attenuated | Additional Attenuation |
| Right Ventricular Hypertrophy | Normal (not specified) | Increased | Significantly Reduced | Significantly Reduced | Greater Reduction |
Data sourced from a study evaluating this compound, Sildenafil, and their combination in rats with monocrotaline-induced pulmonary hypertension.
Summary of Findings
Both this compound and Sildenafil have demonstrated significant efficacy in attenuating the development of pulmonary hypertension and right ventricular hypertrophy in the monocrotaline-induced rat model.
-
Monotherapy: Both drugs, when administered as monotherapy, significantly reduced mortality compared to the untreated MCT group. They also effectively lowered mean pulmonary arterial pressure and mitigated right ventricular hypertrophy. Interestingly, one study noted that this compound, but not Sildenafil, was able to decrease plasma norepinephrine and BNP concentrations and normalize systemic hemodynamics.
-
Combination Therapy: The combination of this compound and Sildenafil showed an additive effect in reducing mean pulmonary arterial pressure and right ventricular hypertrophy, and it completely prevented mortality in the experimental model. This suggests that targeting both the endothelin and nitric oxide pathways simultaneously may offer superior therapeutic benefits.
-
Mechanism of Action: Sildenafil has been shown to attenuate MCT-induced pulmonary hypertension by suppressing pulmonary vascular remodeling. This compound's beneficial effects are attributed to its ability to block the vasoconstrictive and proliferative effects of endothelin-1, and it has also been shown to have positive hemodynamic and anti-inflammatory effects.
In an ex vivo human model using isolated human pulmonary vessels, both drugs demonstrated vasodilatory effects. This compound was highly effective at suppressing endothelin-1 induced contractions, while Sildenafil was effective in reducing norepinephrine-induced contractions at its highest concentration. The simultaneous administration of both drugs resulted in a significantly greater reduction in maximum vessel constriction compared to individual administration, further supporting the potential of combination therapy.
References
- 1. This compound, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil limits monocrotaline-induced pulmonary hypertension in rats through suppression of pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bosentan vs. Sitaxsentan in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two endothelin receptor antagonists (ERAs), Bosentan and the discontinued Sitaxsentan, for the treatment of pulmonary arterial hypertension (PAH). The following sections present a comprehensive overview of their mechanisms of action, receptor selectivity, clinical efficacy, safety profiles, and pharmacokinetic properties, supported by experimental data from key clinical trials.
Mechanism of Action and Receptor Selectivity
This compound is a dual endothelin receptor antagonist, blocking both endothelin-A (ETA) and endothelin-B (ETB) receptors, with a modest selectivity for the ETA receptor. In contrast, Sitaxsentan is a highly selective ETA receptor antagonist. The theoretical advantage of selective ETA antagonism lies in preserving the beneficial functions of ETB receptors, which include vasodilation via nitric oxide and prostacyclin release, as well as the clearance of endothelin-1 (ET-1) from circulation.
The binding affinities of this compound and Sitaxsentan for the endothelin receptors are summarized in the table below.
| Drug | Target Receptor(s) | ETA:ETB Selectivity Ratio | ETA Kd (nM) | ETB Kd (µM) | ETA IC50 (µM) | ETB IC50 (µM) |
| This compound | ETA and ETB | ~20:1[1] | 12.5 | 1.1 | 0.2 | 19 |
| Sitaxsentan | ETA | ~6500:1[2] | - | - | - | - |
Kd: Dissociation constant; IC50: Half maximal inhibitory concentration. Data compiled from multiple sources.
Signaling Pathway of Endothelin Receptor Antagonism
The diagram below illustrates the signaling pathways affected by this compound and Sitaxsentan. Endothelin-1 (ET-1) binding to ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation. Both this compound and Sitaxsentan inhibit this pathway. ET-1 binding to ETB receptors on endothelial cells mediates vasodilation and ET-1 clearance, a pathway that is theoretically preserved with the selective antagonist Sitaxsentan but blocked by the dual antagonist this compound.
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Sitaxsentan have been limited. The STRIDE-2 trial included an open-label this compound arm for observational comparison. While not a direct randomized comparison, this and other studies provide valuable data on their relative efficacy.
Hemodynamic Effects
Both this compound and Sitaxsentan have demonstrated improvements in hemodynamic parameters in patients with PAH.
| Parameter | This compound | Sitaxsentan |
| Change in Pulmonary Vascular Resistance (dyn·s/cm5) | -99 (P < 0.01)[3] | -92 (P < 0.05)[3] |
| Change in Mean Pulmonary Artery Pressure (mmHg) | -5.9 (P < 0.001) | -7.3 (P < 0.001) |
| Change in Cardiac Index (L/min/m2) | +0.5 (P < 0.001) | +0.6 (P < 0.001) |
Data compiled from multiple sources and represent typical findings. Direct comparative p-values are not available.
Exercise Capacity
Improvement in exercise capacity, most commonly measured by the 6-minute walk distance (6MWD), is a key endpoint in PAH clinical trials.
| Parameter | This compound | Sitaxsentan |
| Change in 6-Minute Walk Distance (meters) | +29.5 (placebo-subtracted, P = 0.05) | +31.4 (placebo-subtracted, P = 0.03) |
| Improvement in WHO Functional Class | Significant improvement vs. placebo | Significant improvement vs. placebo (P = 0.04) |
Data from the STRIDE-2 trial.
Safety and Tolerability
The most significant safety concern with both this compound and Sitaxsentan is hepatotoxicity, characterized by elevated liver aminotransferases. Sitaxsentan was voluntarily withdrawn from the market in 2010 due to concerns about severe liver toxicity.
| Adverse Event | This compound | Sitaxsentan | Placebo |
| Elevated Liver Transaminases (>3x ULN) | 11% | 3% (100 mg dose) | 6% |
| 1-Year Estimated Clinical Worsening | 62% | 41% (P = 0.142 vs. This compound) | - |
| 1-Year Estimated Serious Adverse Events | 14% | 27% (P = 0.263 vs. This compound) | - |
Data from the STRIDE-2 trial and an observational cohort study.[3] ULN: Upper Limit of Normal.
Pharmacokinetic Profiles
This compound requires twice-daily dosing, while Sitaxsentan's longer half-life allows for once-daily administration. Both drugs are metabolized by cytochrome P450 enzymes.
| Parameter | This compound | Sitaxsentan |
| Dosing Frequency | Twice daily | Once daily |
| Metabolism | CYP2C9 and CYP3A4 | CYP2C9 and CYP3A4 |
| Elimination Half-life | ~5.4 hours | ~10 hours |
| Drug Interactions | Inducer of CYP2C9 and CYP3A4 | Inhibitor of CYP2C9 |
Data compiled from multiple sources.
Experimental Protocols
STRIDE-2 Trial Methodology
The Sitaxsentan to Relieve Impaired Exercise (STRIDE-2) trial was a multicenter, randomized, double-blind, placebo-controlled study with an open-label this compound arm for observational comparison.
-
Patient Population: Patients with idiopathic PAH or PAH associated with connective tissue disease or congenital heart disease. Key inclusion criteria included a 6-minute walk distance of 150 to 450 meters.
-
Randomization: Patients were randomized to receive Sitaxsentan (50 mg or 100 mg once daily) or a placebo. A separate group received open-label this compound (125 mg twice daily).
-
Primary Endpoint: Change from baseline in 6-minute walk distance at 18 weeks.
-
Secondary Endpoints: Change in WHO functional class, time to clinical worsening, and change in Borg dyspnea score.
-
Liver Function Monitoring: Serum aminotransferase levels were monitored monthly.
Experimental Workflow: STRIDE-2 Patient Enrollment
The following diagram illustrates the general workflow for patient screening and enrollment in a clinical trial such as STRIDE-2.
Summary and Conclusion
Both this compound and Sitaxsentan demonstrated efficacy in improving exercise capacity and hemodynamics in patients with PAH. Sitaxsentan's high selectivity for the ETA receptor and once-daily dosing were potential advantages over the dual antagonist this compound. However, these were overshadowed by the significant risk of severe hepatotoxicity that led to its withdrawal from the market. While this guide provides a historical comparison, it is important to note that Sitaxsentan is no longer a therapeutic option. The data from these comparative studies, however, remain valuable for understanding the nuances of endothelin receptor antagonism in the context of drug development for pulmonary arterial hypertension.
References
- 1. Safety and tolerability of this compound in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Clinical experience with this compound and sitaxentan in connective tissue disease-associated pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Bosentan's Efficacy in Mitigating Right Ventricular Hypertrophy: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Bosentan's effectiveness in mitigating right ventricular hypertrophy (RVH), drawing upon key experimental data from preclinical and clinical studies. This compound, a dual endothelin receptor antagonist, has been evaluated for its potential to reverse or attenuate the pathological remodeling of the right ventricle associated with pulmonary hypertension. This document is intended for researchers, scientists, and drug development professionals seeking a consolidated overview of the existing evidence.
Executive Summary
Right ventricular hypertrophy is a critical consequence of sustained pressure overload, primarily due to pulmonary hypertension, and is a major determinant of morbidity and mortality. This compound acts by blocking the effects of endothelin-1, a potent vasoconstrictor and mitogen implicated in the pathogenesis of pulmonary arterial hypertension and associated cardiac remodeling.[1][2][3] Experimental evidence from animal models and clinical trials in humans indicates that this compound can attenuate the development of RVH and, in some cases, promote its regression. This is evidenced by improvements in right ventricular mass, wall thickness, and function.
Preclinical Data: Animal Models of Right Ventricular Hypertrophy
Animal studies provide crucial insights into the direct effects of this compound on the right ventricle. The most common models used to induce RVH are chronic hypoxia and bleomycin-induced pulmonary hypertension in rodents.
Hypoxia-Induced Pulmonary Hypertension Model
In a study utilizing a normobaric hypoxia model in Sprague-Dawley rats, this compound treatment was shown to significantly attenuate the development of right ventricular hypertrophy.[4][5] While the drug did not cause a statistically significant reduction in right ventricular systolic pressure (RVSP) in this particular model, it notably reduced the right ventricular mass. This suggests a potential direct effect of this compound on myocardial remodeling, independent of its hemodynamic effects.
| Parameter | Normoxia + Vehicle | Normoxia + this compound | Hypoxia + Vehicle | Hypoxia + this compound |
| RV Systolic Pressure (mmHg) | 25 ± 2 | - | 72 ± 4 | 64.5 ± 5.0 |
| RV Hypertrophy (RV/BW, mg/g) | 0.5 ± 0.03 | - | 1.2 ± 0.06 | 1.0 ± 0.05 |
| RV Hypertrophy (RV/(LV+S)) | 0.26 ± 0.01 | - | 0.50 ± 0.02 | 0.43 ± 0.02 |
| RV Procollagen-I Expression | Baseline | - | Increased | Attenuated |
| RV Total Collagen Expression | Baseline | - | Increased | Attenuated |
| *p < 0.05 compared to Hypoxia + Vehicle. Data from Choudhary et al., 2011. |
Bleomycin-Induced Pulmonary Hypertension Model
A study comparing this compound and Macitentan in a bleomycin-induced non-vasoreactive pulmonary hypertension rat model found that Macitentan was more effective in reducing RV hypertrophy. While this compound showed a trend towards reducing RV hypertrophy, the effect was not statistically significant in this model.
| Parameter | Saline Control | Bleomycin + Vehicle | Bleomycin + this compound (300 mg/kg/d) | Bleomycin + Macitentan (100 mg/kg/d) |
| Fulton Index (RV/(LV+S)) | 0.25 ± 0.01 | 0.44 ± 0.03 | 0.38 ± 0.03 | 0.28 ± 0.01 |
| Cardiomyocyte Size (µm²) | 200 ± 10 | 450 ± 20 | 400 ± 30 | 250 ± 15 |
| *p < 0.01 compared to Bleomycin + Vehicle. Data from Ravelli et al., 2015. |
Clinical Data: Human Studies
Clinical trials in patients with pulmonary hypertension have also demonstrated the beneficial effects of this compound on right ventricular structure and function.
Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
A randomized, controlled pilot study in patients with operable CTEPH awaiting pulmonary endarterectomy showed that 16 weeks of this compound treatment was associated with a significant improvement in cardiac magnetic resonance imaging (cMRI) parameters of RV function and remodeling compared to standard care.
| Parameter (Change from Baseline) | Control Group (n=7) | This compound Group (n=8) |
| RV Mass (g/m²) | 2 [-1 to 3] | -3 [-6 to -2] |
| RV Stroke Volume Index (mL/m²) | 1 [-6 to 3] | 6 [-4 to 11] |
| RV Ejection Fraction (%) | -4 [-7 to 5] | 8 [-10 to 15] |
| Mean Pulmonary Artery Pressure (mmHg) | 5 [-6 to 21] | -11 [-17 to 11] |
| *p < 0.05 between groups. Data from Reesink et al., 2013. |
Experimental Protocols
Hypoxia-Induced Right Ventricular Hypertrophy Model
-
Animal Model: Adult Sprague-Dawley rats.
-
Induction of RVH: Rats were housed in a normobaric hypoxic environment (10% FiO2) for 3 weeks.
-
Treatment: this compound (100 mg/kg/day) or vehicle was administered.
-
Assessment of RVH: At the end of the study period, rats underwent hemodynamic assessment to measure RVSP. The hearts were then excised, and the right ventricle was dissected from the left ventricle and septum. The ratio of the right ventricular weight to body weight (RV/BW) and the ratio of the right ventricular weight to the left ventricular plus septal weight (RV/(LV+S), Fulton Index) were calculated as indices of RVH.
Experimental workflow for the hypoxia-induced RVH model.
Human cMRI Study in CTEPH
-
Study Population: Patients with operable Chronic Thromboembolic Pulmonary Hypertension (CTEPH).
-
Study Design: Randomized, controlled, open-label pilot study.
-
Intervention: Patients were randomized to receive either this compound or no this compound (control group) for 16 weeks in addition to the best standard of care.
-
Assessment: Right ventricular function and remodeling were assessed using cardiac magnetic resonance imaging (cMRI) at baseline and after 16 weeks of treatment. Parameters included RV mass, RV stroke volume index (RVSVI), and RV ejection fraction (RVEF).
Signaling Pathways
This compound's mechanism of action involves the blockade of endothelin-1 (ET-1) receptors (ET-A and ET-B). ET-1 is a potent vasoconstrictor and also a promoter of cell growth and fibrosis. In the context of the right ventricle, elevated ET-1 levels contribute to myocyte hypertrophy and interstitial fibrosis. By blocking ET-1 signaling, this compound is thought to interfere with these pathological remodeling processes. One study suggests that this compound's effects on RVH and fibrosis in the hypoxia model may be mediated through alterations in Protein Kinase C delta (PKC-δ) activity.
Simplified signaling pathway of this compound's action on RVH.
Conclusion
The available experimental data from both animal models and human studies provide compelling evidence for the beneficial effects of this compound in attenuating right ventricular hypertrophy. While the hemodynamic effects of this compound in reducing pulmonary artery pressure undoubtedly contribute to this, there is also evidence to suggest a direct, pressure-independent effect on myocardial remodeling. Further research is warranted to fully elucidate the molecular mechanisms underlying these effects and to optimize the therapeutic use of endothelin receptor antagonists in the management of right ventricular dysfunction.
References
- 1. phassociation.org [phassociation.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates right ventricular hypertrophy and fibrosis in normobaric hypoxia model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Fibrotic Efficacy of Bosentan: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective cross-validation of the anti-fibrotic effects of Bosentan against other therapeutic alternatives. Through a comprehensive review of preclinical and clinical data, we delve into the experimental evidence supporting this compound's mechanism of action and its performance in treating fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease (SSc-ILD).
This compound, a dual endothelin receptor antagonist, has been investigated for its potential to mitigate the progressive and often fatal outcomes of fibrotic disorders. This guide synthesizes quantitative data from pivotal studies into clear, comparative tables and outlines the detailed experimental protocols employed. Furthermore, we visualize the complex signaling pathways and experimental workflows to provide a deeper understanding of the molecular interactions and study designs.
Clinical Efficacy of this compound and Alternatives in Fibrotic Diseases
The clinical utility of this compound in treating fibrotic lung diseases has been explored in several key trials. The this compound Use in Interstitial Lung Disease (BUILD) trials, for instance, assessed its efficacy in IPF and SSc-ILD. While some studies did not meet their primary endpoints, they revealed trends suggesting potential benefits in specific patient subgroups. In parallel, alternative anti-fibrotic agents, Pirfenidone and Nintedanib, have emerged as standard-of-care treatments for IPF, demonstrating significant efficacy in slowing disease progression.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from major clinical trials of this compound, Pirfenidone, and Nintedanib, focusing on key efficacy endpoints such as the change in Forced Vital Capacity (FVC) and 6-Minute Walk Distance (6MWD).
| Table 1: this compound Clinical Trial Outcomes | ||||
| Trial | Indication | Primary Endpoint | This compound Group | Placebo Group |
| BUILD-1 [1][2] | Idiopathic Pulmonary Fibrosis (IPF) | Change in 6MWD at 12 months | No significant difference | No significant difference |
| Time to disease progression or death | Hazard Ratio: 0.613 (p=0.119) | - | ||
| BUILD-2 [3][4][5] | SSc-associated Interstitial Lung Disease (SSc-ILD) | Change in 6MWD at 12 months | -12 m | +9 m |
| Worsening of PFTs | 22.5% of patients | 25.6% of patients | ||
| BREATHE-1 | Pulmonary Arterial Hypertension (PAH) with SSc | Change in 6MWD at 16 weeks | +35 m (licensed dose) | - |
| Change in 6MWD in CTD-PAH subgroup | +22 m (trend) | - |
| Table 2: Pirfenidone Clinical Trial Outcomes | ||||
| Trial | Indication | Primary Endpoint | Pirfenidone Group | Placebo Group |
| CAPACITY (Study 004) | Idiopathic Pulmonary Fibrosis (IPF) | Mean change in % predicted FVC at 72 weeks | -8.0% | -12.4% (p=0.001) |
| CAPACITY (Study 006) | Idiopathic Pulmonary Fibrosis (IPF) | Mean change in % predicted FVC at 72 weeks | -9.0% | -9.6% (p=0.501) |
| ASCEND | Idiopathic Pulmonary Fibrosis (IPF) | Reduction in proportion of patients with ≥10% FVC decline or death at 52 weeks | 16.5% | 31.8% (p<0.000001) |
| Change in 6MWD | Reduced decline by 27.5% (p=0.0360) | - |
| Table 3: Nintedanib Clinical Trial Outcomes | ||||
| Trial | Indication | Primary Endpoint | Nintedanib Group | Placebo Group |
| INPULSIS-1 | Idiopathic Pulmonary Fibrosis (IPF) | Annual rate of FVC decline (mL/year) | -114.7 | -239.9 |
| INPULSIS-2 | Idiopathic Pulmonary Fibrosis (IPF) | Annual rate of FVC decline (mL/year) | -113.6 | -207.3 |
| Pooled INPULSIS Data | Idiopathic Pulmonary Fibrosis (IPF) | Proportion of patients with no decline or improvement in FVC | 30% | 15% |
Preclinical Evidence of Anti-Fibrotic Effects
Preclinical studies, often utilizing the bleomycin-induced lung fibrosis model, provide foundational evidence for the anti-fibrotic potential of these drugs. These studies allow for the investigation of histological changes and the quantification of fibrotic markers.
Comparative Preclinical Study Data
| Table 4: Preclinical Anti-Fibrotic Efficacy in Bleomycin-Induced Lung Fibrosis Models | |||
| Drug | Animal Model | Key Findings | Reference |
| This compound | Rat | Significantly lower hydroxyproline content (16.7 vs. 60.5 in untreated) and less right ventricular hypertrophy. | |
| Pirfenidone | Mouse | Significantly attenuated fibrocyte pool size in the lungs (from 26.5% to 13.7%). | |
| Rat | Significantly inhibited bleomycin-induced lung fibrosis and reduced hydroxyproline content. | ||
| Nintedanib | Mouse (aged) | Inhibited the development of fibrosis to a similar extent in both young and aged mice. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the critical evaluation of the results.
Clinical Trial Protocols
-
BUILD-1 Trial: This was a double-blind, multicenter trial where patients with IPF were randomized to receive oral this compound (62.5 mg twice daily, increased to 125 mg twice daily) or a placebo for at least 12 months. The primary endpoint was the change from baseline in the 6-minute walk distance (6MWD). Secondary endpoints included time to death or disease progression (defined by worsening pulmonary function tests [PFTs] or acute decompensation), and changes in PFT scores and quality of life questionnaires.
-
BUILD-2 Trial: A prospective, double-blind, randomized, placebo-controlled, parallel-group study was conducted in patients with SSc and significant ILD. Patients received either this compound or a placebo for 12 months. The primary efficacy endpoint was the change in the 6-minute walk distance from baseline to month 12. Secondary endpoints included time to death or worsening PFTs.
-
BREATHE-1 Trial: This randomized, double-blind, placebo-controlled study enrolled patients with pulmonary arterial hypertension (PAH), including a subgroup with connective tissue disease (CTD). Patients received this compound (initial dose of 62.5 mg twice daily, up-titrated to a target dose of 125 or 250 mg twice daily) or placebo for 12 or 16 weeks. The primary endpoint was the change in 6MWD.
-
CAPACITY and ASCEND Trials (Pirfenidone): These were multinational, randomized, double-blind, placebo-controlled trials. Patients with IPF received oral pirfenidone (2403 mg/day) or a placebo. The primary endpoint in the CAPACITY trials was the change in percentage of predicted FVC at week 72. In the ASCEND trial, the primary endpoint was the change in percent predicted FVC from baseline to week 52.
-
INPULSIS Trials (Nintedanib): Two replicate 52-week, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2) were conducted in patients with IPF. Patients received nintedanib (150 mg twice daily) or a placebo. The primary endpoint was the annual rate of decline in FVC.
Preclinical Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model
This widely used animal model is instrumental in studying the pathogenesis of pulmonary fibrosis and evaluating potential therapies.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to rodents (rats or mice).
-
Treatment: Following bleomycin administration, animals are treated with the investigational drug (e.g., this compound, Pirfenidone, or Nintedanib) or a vehicle control, typically via oral gavage.
-
Assessment of Fibrosis: After a specified period (e.g., 14 or 28 days), the animals are euthanized, and their lungs are harvested for analysis.
-
Histological Analysis: Lung tissue sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene and Protein Expression Analysis: Techniques like RT-PCR and Western blotting are used to measure the expression of pro-fibrotic markers such as TGF-β1 and collagen type I.
-
Signaling Pathways in Fibrosis and Therapeutic Intervention
The development of fibrosis is a complex process involving multiple signaling pathways. This compound, Pirfenidone, and Nintedanib each target distinct components of these pathways to exert their anti-fibrotic effects.
This compound's Mechanism of Action
This compound is a dual antagonist of endothelin-1 (ET-1) receptors (ETA and ETB). ET-1 is a potent vasoconstrictor and a key mediator in fibrosis, promoting fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix (ECM) deposition. By blocking ET-1 signaling, this compound can inhibit these pro-fibrotic processes. Furthermore, there is evidence that the anti-fibrotic effects of this compound may also involve the modulation of other pro-fibrotic pathways, such as the Transforming Growth Factor-beta (TGF-β) signaling cascade.
Pirfenidone's and Nintedanib's Mechanisms of Action
Pirfenidone is an orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties. Its precise mechanism of action is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and inflammatory cytokines, including TGF-β and Tumor Necrosis Factor-alpha (TNF-α).
Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors implicated in the pathogenesis of fibrosis, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting these signaling pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Experimental Workflow for Preclinical Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of anti-fibrotic drugs using the bleomycin-induced lung fibrosis model.
References
- 1. atsjournals.org [atsjournals.org]
- 2. BUILD-1: a randomized placebo-controlled trial of this compound in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ongoing clinical trials and treatment options for patients with systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, prospective, placebo-controlled trial of this compound in interstitial lung disease secondary to systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bosentan's Anti-Fibrotic Efficacy: A Comparative Analysis Across Preclinical Animal Models
For Immediate Release
A comprehensive review of preclinical studies reveals the therapeutic potential of bosentan, a dual endothelin receptor antagonist, in mitigating fibrosis across various organ systems. This guide synthesizes quantitative data from key animal model studies of pulmonary, liver, skin, and renal fibrosis, offering researchers, scientists, and drug development professionals a comparative overview of this compound's efficacy and the experimental protocols employed.
Efficacy of this compound in Attenuating Fibrosis: A Quantitative Comparison
The following tables summarize the significant anti-fibrotic effects of this compound observed in different animal models of fibrosis. The data highlights this compound's ability to reduce key markers of fibrosis, demonstrating its potential as a therapeutic agent.
Pulmonary Fibrosis
Model: Bleomycin-Induced Pulmonary Fibrosis in Rats
| Parameter | Control (Bleomycin) | This compound-Treated | Percentage Improvement | Reference |
| Lung Hydroxyproline Content (µ g/lung ) | 60.5 | 16.7 | 72.4% | [1] |
| Right Ventricular Systolic Pressure (mmHg) | 65 | 52 | 20% | [1] |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | 0.55 | 0.34 | 38.2% | [1] |
Liver Fibrosis
Model: Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Rats
| Parameter | Control (CCl₄) | This compound-Treated | Percentage Improvement | Reference |
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | Not specified | [1] |
| Serum AST (U/L) | Significantly Elevated | Significantly Reduced | Not specified | [1] |
| Serum LDH (U/L) | Significantly Elevated | Significantly Reduced | Not specified | |
| Serum Bilirubin | Significantly Elevated | Significantly Reduced | Not specified |
Note: While this study demonstrates a protective effect of this compound against CCl₄-induced liver injury, specific quantitative data on fibrosis markers like hydroxyproline or collagen content were not provided.
Skin Fibrosis
Model: Bleomycin-Induced Scleroderma in Mice
| Parameter | Control (Bleomycin) | This compound-Treated | Outcome | Reference |
| Dermal Thickness | Increased | Significantly Reduced | Partial Prevention | |
| α-SMA Expression | Increased | Reduced | Reduction | |
| TGF-β1 mRNA Levels | Upregulated | Significantly Down-regulated | Near Control Levels |
Renal Fibrosis
Model: Unilateral Ureteral Obstruction (UUO) in Rats
| Parameter | Control (UUO) | This compound-Treated | Outcome | Reference |
| Glomerular Filtration Rate (GFR) Response to Renal Nerve Stimulation | Abnormal Increase (22±3%) | Normalized | Normalization | |
| Urinary Protein, β2-mG, and Scr | Significantly Increased | Significantly Inhibited | Amelioration | |
| Interstitial Fibrosis Relative Area | 3.964 ± 0.739% | Significantly Inhibited | Amelioration | |
| TGF-β1, CTGF, PAI-1, TIMP-1, Col I mRNA | Significantly Upregulated | Significantly Inhibited | Amelioration |
Detailed Experimental Protocols
A clear understanding of the methodologies used in these studies is crucial for interpretation and replication.
Bleomycin-Induced Pulmonary Fibrosis in Rats
-
Animal Model: Adult male Wistar rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment: this compound administered to the treatment group.
-
Assessment: After a set period, exercise capacity was evaluated via treadmill testing. Pulmonary hypertension was assessed by measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy. The degree of pulmonary fibrosis was quantified by measuring the hydroxyproline content in the lung tissue.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Rats
-
Animal Model: Wistar-Kyoto rats.
-
Induction of Injury: Intoxication with CCl₄.
-
Treatment: One group received this compound treatment alongside CCl₄ intoxication.
-
Assessment: Hepatotoxicity was evaluated by measuring serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).
Bleomycin-Induced Scleroderma in Mice
-
Animal Model: Mice.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin for 4 weeks.
-
Treatment: Concomitant administration of this compound with bleomycin injections.
-
Assessment: Skin fibrosis was evaluated by histological analysis of dermal thickness. The expression of α-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1) mRNA levels were also measured.
Unilateral Ureteral Obstruction (UUO) in Rats
-
Animal Model: Rats.
-
Induction of Fibrosis: The left ureter is ligated to induce obstruction. This model leads to tubulointerstitial fibrosis.
-
Treatment: this compound was administered to the treatment group.
-
Assessment: Renal function was assessed by measuring the glomerular filtration rate (GFR) response to renal nerve stimulation. Additional studies in a rat model of chronic aristolochic acid nephropathy (CAAN) assessed urinary protein, β2-microglobulin (β2-mG), serum creatinine (Scr), and the relative area of interstitial fibrosis. Gene expression of pro-fibrotic and anti-fibrotic factors was also analyzed.
Signaling Pathways and Experimental Workflow
The anti-fibrotic effects of this compound are primarily mediated through its antagonism of endothelin-1 (ET-1) receptors, which play a crucial role in pro-fibrotic signaling cascades. The diagrams below illustrate the key signaling pathways involved in fibrosis and a typical experimental workflow for inducing fibrosis in animal models.
Caption: Endothelin-1 signaling pathway in fibrosis.
Caption: TGF-β signaling pathway in fibrosis.
Caption: Typical experimental workflow for fibrosis induction.
References
Safety Operating Guide
Proper Disposal of Bosentan: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Bosentan is critical for protecting personnel and the environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
This compound is classified as a hazardous drug due to its potential reproductive toxicity and risk of liver injury.[1][2] Adherence to strict disposal protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE) Requirements
Before handling this compound in any form (powder, tablets, or solutions), it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Prevents skin contact.[1] |
| Lab Coat/Gown | Disposable, solid-front gown. | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents eye exposure from splashes or aerosols.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling powders or if there is a risk of aerosolization. | Minimizes inhalation of hazardous particles. |
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compounds, contaminated labware, and solutions.
1. Segregation of Waste:
-
Properly segregate all this compound-contaminated waste from non-hazardous laboratory trash.
-
This includes:
-
Expired or unused this compound.
-
Contaminated gloves, gowns, and bench paper.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Solutions containing this compound.
-
2. Waste Containment:
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste," "this compound Waste," and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealed, non-reactive, and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible chemical waste streams.
-
3. Final Disposal Method:
-
The recommended method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility.
-
Some guidelines suggest that the material may be dissolved in a combustible solvent before being sent for incineration.
-
Never dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Ensure that all federal, state, and local regulations regarding the disposal of hazardous materials are followed.
Emergency Spill Procedures
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent material to avoid raising dust.
-
For liquid spills: Use a chemical spill kit or absorbent pads to contain the liquid.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, powder, broken glass) using appropriate tools (e.g., forceps, dustpan).
-
Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and dispose of the cleaning materials as hazardous waste.
-
-
Report the Spill: Report the incident to your supervisor and EHS department, following your institution's protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
